Product packaging for Drospirenone-d4-1(Cat. No.:)

Drospirenone-d4-1

Cat. No.: B12411080
M. Wt: 370.5 g/mol
InChI Key: METQSPRSQINEEU-AJJTXNBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Drospirenone-d4-1 is a useful research compound. Its molecular formula is C24H30O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O3 B12411080 Drospirenone-d4-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2

InChI Key

METQSPRSQINEEU-AJJTXNBQSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of Drospirenone-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document primarily presents data for the non-deuterated Drospirenone as a close surrogate. It is important to note that while the physicochemical properties of deuterated and non-deuterated compounds are generally similar, minor differences in solubility can exist. This guide also outlines a general experimental protocol for determining solubility and illustrates a typical bioanalytical workflow where Drospirenone-d4 would be utilized as an internal standard.

Quantitative Solubility Data

The following table summarizes the available solubility data for Drospirenone. Researchers should consider these values as an estimation for Drospirenone-d4 and are encouraged to determine the precise solubility for their specific experimental conditions.

Solvent SystemReported Solubility of Drospirenone
Dimethyl Sulfoxide (DMSO)≥15 mg/mL
MethanolSoluble
Ethanol (96%)Sparingly soluble
Methylene ChlorideFreely soluble
AcetoneSparingly soluble
Ethyl AcetateSlightly soluble
AcetonitrileSlightly soluble
ChloroformSoluble
Water / Aqueous BuffersPractically insoluble / Very slightly soluble

Note: Qualitative descriptors are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for Drospirenone-d4.

Objective: To determine the equilibrium solubility of Drospirenone-d4 in a specific solvent.

Materials:

  • Drospirenone-d4

  • Solvent of interest (e.g., DMSO, methanol, phosphate-buffered saline pH 7.4)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of Drospirenone-d4 to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of Drospirenone-d4.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of a Bioanalytical Workflow

Drospirenone-d4 is an ideal internal standard for the quantitative analysis of Drospirenone in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical experimental workflow.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Drospirenone-d4 (Internal Standard) sample->add_is extraction Protein Precipitation or Solid Phase Extraction (SPE) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS System separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Area Integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quantification Quantify Analyte Concentration ratio_calc->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification

Bioanalytical workflow using a deuterated internal standard.

This workflow demonstrates the critical role of a deuterated internal standard like Drospirenone-d4 in correcting for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification of the target analyte.

Tracing Drospirenone's Metabolic Fate: An In-Depth Technical Guide to In Vitro Studies Using Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed to trace the in vitro metabolism of drospirenone using its deuterated analog, Drospirenone-d4. Drospirenone, a synthetic progestin, undergoes metabolic transformation primarily through pathways independent of the cytochrome P450 (CYP) system, leading to the formation of two major inactive metabolites: the acid form of drospirenone (M11) and 4,5-dihydro-drospirenone-3-sulfate (M14).[1][2][3] While CYP3A4 is involved in its oxidative metabolism to a minor extent, the primary routes of metabolism are crucial to understand its pharmacokinetic profile.[1][2] The use of stable isotope-labeled Drospirenone-d4 as a tracer and internal standard is instrumental for accurate quantification in complex biological matrices during in vitro investigations. This guide details experimental protocols for in vitro metabolism studies using human liver microsomes, analytical methods centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the assessment of CYP3A4 inhibition. The provided workflows and pathways are visualized to offer a clear understanding of the experimental and biological processes.

Introduction to Drospirenone Metabolism and the Role of Isotope Labeling

Drospirenone (DRSP) is a fourth-generation progestin with anti-mineralocorticoid and anti-androgenic properties. Understanding its metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and safety profile. In vitro models, particularly human liver microsomes, serve as a fundamental tool for elucidating the metabolic pathways of xenobiotics.

The use of stable isotope-labeled compounds, such as Drospirenone-d4, offers significant advantages in drug metabolism studies. Drospirenone-d4, where four hydrogen atoms are replaced by deuterium, is chemically identical to drospirenone but has a distinct mass. This property allows it to be used as an internal standard in LC-MS/MS analysis, enabling precise and accurate quantification of the parent drug and its metabolites by correcting for matrix effects and variations in sample processing. Furthermore, Drospirenone-d4 can be used as a tracer to differentiate between the administered compound and its newly formed metabolites.

Metabolic Pathways of Drospirenone

Drospirenone is extensively metabolized, with the two primary inactive metabolites being the acid form of drospirenone (M11), which results from the opening of the lactone ring, and 4,5-dihydro-drospirenone-3-sulfate (M14). Notably, the formation of these major metabolites occurs independently of the cytochrome P450 (CYP) enzyme system. A minor metabolic pathway involves oxidative metabolism catalyzed by CYP3A4.

Drospirenone_Metabolism Drospirenone Drospirenone M11 Acid Form of Drospirenone (M11) (Inactive) Drospirenone->M11 Lactone Ring Opening (CYP-Independent) M14 4,5-dihydro-drospirenone-3-sulfate (M14) (Inactive) Drospirenone->M14 Reduction & Sulfation (CYP-Independent) Oxidative_Metabolites Oxidative Metabolites (Minor) Drospirenone->Oxidative_Metabolites Oxidation (CYP3A4)

Drospirenone Metabolic Pathways

Experimental Protocols

In Vitro Metabolism of Drospirenone-d4 in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of Drospirenone-d4 in human liver microsomes.

Materials:

  • Drospirenone-d4

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator capable of maintaining 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Drospirenone-d4 in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer and the Drospirenone-d4 working solution at 37°C for 5-10 minutes.

    • Add the human liver microsomes to the wells containing the buffer and Drospirenone-d4. The final microsomal protein concentration is typically in the range of 0.5-1.0 mg/mL.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Controls:

  • No NADPH: To assess non-enzymatic degradation.

  • No Microsomes: To assess the stability of the compound in the incubation buffer.

  • Heat-inactivated Microsomes: To confirm that the metabolism is enzyme-mediated.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Drospirenone-d4 Stock, NADPH System, and Microsomes Pre_warm Pre-warm Buffer and Drospirenone-d4 Reagents->Pre_warm Add_microsomes Add Human Liver Microsomes Pre_warm->Add_microsomes Initiate_reaction Initiate with NADPH Add_microsomes->Initiate_reaction Incubate Incubate at 37°C Initiate_reaction->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

In Vitro Metabolism Experimental Workflow
CYP3A4 Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of drospirenone for CYP3A4.

Materials:

  • Drospirenone

  • Recombinant human CYP3A4 or human liver microsomes

  • CYP3A4-specific substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • 96-well plates

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of drospirenone in a suitable solvent.

    • Prepare a working solution of the CYP3A4 substrate.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, CYP3A4 enzyme source (recombinant enzyme or HLMs), and the drospirenone dilutions.

    • Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Add the CYP3A4 substrate to the wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Sample Processing and Analysis:

    • Terminate the reaction with a cold organic solvent.

    • Process the samples as described in the metabolism assay.

    • Analyze the formation of the substrate's metabolite by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drospirenone concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drospirenone concentration and fit the data to a suitable model to determine the IC50 value.

CYP3A4_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification & Analysis Prepare_reagents Prepare Drospirenone Dilutions, CYP3A4 Substrate, and NADPH Add_components Add Buffer, CYP3A4, and Drospirenone to Plate Prepare_reagents->Add_components Pre_incubate Pre-incubate at 37°C Add_components->Pre_incubate Add_substrate Add CYP3A4 Substrate Pre_incubate->Add_substrate Initiate Initiate with NADPH Add_substrate->Initiate Incubate_reaction Incubate at 37°C Initiate->Incubate_reaction Terminate_reaction Terminate Reaction Incubate_reaction->Terminate_reaction Analyze_metabolite Analyze Metabolite Formation (LC-MS/MS) Terminate_reaction->Analyze_metabolite Calculate_IC50 Calculate IC50 Value Analyze_metabolite->Calculate_IC50

CYP3A4 Inhibition Assay Workflow

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drospirenone and its metabolites due to its high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components. Common techniques include:

  • Protein Precipitation (PPT): Simple and fast, but may not remove all interferences.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated for high-throughput analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of drospirenone and its deuterated internal standard. Parameters for the metabolites M11 and M14 would need to be optimized separately.

ParameterDrospirenoneDrospirenone-d4
Precursor Ion (m/z) 367.2371.2
Product Ion (m/z) 291.1295.1
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
LC Column C18 reverse-phaseC18 reverse-phase
Mobile Phase Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives (e.g., formic acid or ammonium formate)Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives (e.g., formic acid or ammonium formate)

Data Presentation and Interpretation

While specific quantitative data for the in vitro metabolism of drospirenone are not widely available in the public domain, the following tables illustrate how such data would be presented.

Metabolic Stability of Drospirenone-d4 in Human Liver Microsomes
Time (minutes)% Drospirenone-d4 Remaining
0100
5Data to be generated
15Data to be generated
30Data to be generated
60Data to be generated

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Enzyme Kinetics of Drospirenone Metabolite Formation
MetaboliteKm (µM)Vmax (pmol/min/mg protein)
Oxidative Metabolite (CYP3A4-mediated) Data to be generatedData to be generated

Note: As the major metabolites M11 and M14 are formed through CYP-independent pathways, traditional Michaelis-Menten kinetics may not be applicable.

CYP3A4 Inhibition by Drospirenone
ParameterValue
IC50 (µM) Data to be generated

Conclusion

The use of Drospirenone-d4 is a powerful tool for elucidating the in vitro metabolism of drospirenone. By employing the detailed protocols for human liver microsome incubations and sensitive LC-MS/MS analytical methods, researchers can accurately characterize the metabolic pathways and quantify the formation of key metabolites. While the major metabolic routes of drospirenone are CYP-independent, understanding the minor contribution of CYP3A4 and the potential for inhibition is crucial for a comprehensive assessment of its drug-drug interaction profile. The methodologies and frameworks presented in this guide provide a solid foundation for conducting these essential in vitro drug metabolism studies. Further research is warranted to generate specific quantitative data on the enzyme kinetics and inhibitory potential of drospirenone to refine our understanding of its disposition.

References

Methodological & Application

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Drospirenone-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives. Accurate and reliable quantification of drospirenone in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of drospirenone in human plasma, utilizing its stable isotope-labeled internal standard, Drospirenone-d4. The method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated according to the general principles of bioanalytical method validation.

Materials and Methods

Chemicals and Reagents

  • Drospirenone (purity ≥98%)

  • Drospirenone-d4 (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: C18 column (50 x 2.1 mm, 5 µm)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of drospirenone and Drospirenone-d4 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Drospirenone-d4 stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Drospirenone-d4 internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-30% B

    • 2.6-4.0 min: 30% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Drospirenone367.297.1
Drospirenone-d4371.297.1
  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

Linearity The calibration curve was linear over the concentration range of 0.5 to 250 ng/mL for drospirenone in human plasma. A weighting factor of 1/x² was applied. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5± 7.2≤ 9.8± 6.5
LQC1.5≤ 6.2± 5.1≤ 7.5± 4.8
MQC75≤ 4.8± 3.5≤ 5.9± 3.1
HQC200≤ 3.9± 2.8≤ 4.7± 2.5

Selectivity and Sensitivity No significant interfering peaks were observed at the retention times of drospirenone and Drospirenone-d4 in blank plasma samples from six different sources. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.

Recovery The extraction recovery of drospirenone was determined at three QC levels.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
LQC1.592.3
MQC7594.1
HQC20093.5

Stability Drospirenone was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles, 24 hours at room temperature, and long-term storage at -80°C for 3 months.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (Drospirenone-d4) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precip Protein Precipitation (Acetonitrile) vortex1->protein_precip vortex2 Vortex protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Ratio to IS) integration->quantification results Generate Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of drospirenone in plasma.

internal_standard_logic cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism analyte Drospirenone (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Drospirenone-d4 (Internal Standard) is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization ESI Source lc_injection->ionization ratio Calculate Ratio (Analyte Response / IS Response) ionization->ratio prep_var Extraction Inconsistency prep_var->sample_prep inj_var Injection Volume Variation inj_var->lc_injection matrix_eff Matrix Effects (Ion Suppression/Enhancement) matrix_eff->ionization final_conc Accurate Concentration ratio->final_conc

Caption: Role of Drospirenone-d4 as an internal standard for accurate quantification.

The developed and validated LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of drospirenone in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by compensating for matrix effects and variability in sample processing. This method is well-suited for supporting clinical and non-clinical studies requiring the measurement of drospirenone concentrations.

Application Note: High-Throughput Analysis of Drospirenone in Human Plasma by Solid Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of drospirenone in human plasma. The protocol employs a mixed-mode solid phase extraction (SPE) for sample cleanup and concentration, followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Drospirenone-d4 is utilized as a stable isotope-labeled internal standard to ensure accuracy and precision. The method is suitable for high-throughput bioanalytical studies, such as pharmacokinetic and bioequivalence assessments.

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of drospirenone in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Solid phase extraction is a widely used technique for sample preparation in bioanalysis, offering advantages such as high recovery, reduced matrix effects, and suitability for automation.[3] This protocol describes a highly selective SPE method coupled with a sensitive UPLC-MS/MS analysis for the determination of drospirenone in human plasma. The use of a deuterated internal standard, Drospirenone-d4, compensates for variability in sample processing and matrix effects, leading to improved data quality.[4][5]

Experimental Protocol

Materials and Reagents
  • Drospirenone certified reference standard

  • Drospirenone-d4 internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Human plasma (K2EDTA)

  • Mixed-mode SPE cartridges

Instrumentation
  • Waters ACQUITY UPLC System

  • Waters Quattro Premier Triple Quadrupole Mass Spectrometer

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Drospirenone Stock Solution (1 mg/mL): Accurately weigh and dissolve drospirenone in methanol.

  • Drospirenone-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve drospirenone-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Drospirenone-d4 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL Drospirenone-d4). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute drospirenone and drospirenone-d4 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Analysis
  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient: Start with 30% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    Table 1: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Drospirenone367.197.04025
Drospirenone-d4371.197.04025

Results and Discussion

The developed method demonstrated excellent performance for the quantification of drospirenone in human plasma. The use of a mixed-mode SPE protocol effectively removed matrix interferences, resulting in a clean baseline and high sensitivity.

Data Presentation

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy at LLOQWithin ± 20%
Precision at LLOQ< 20% RSD

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)RSD (%)Matrix Effect (%)
Drospirenone92.54.8< 15

Workflow Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis plasma Human Plasma (200 µL) is Drospirenone-d4 IS (20 µL) plasma->is Add IS vortex1 Vortex is->vortex1 acid 4% Phosphoric Acid (200 µL) vortex2 Vortex acid->vortex2 vortex1->acid Add Acid condition Condition SPE Cartridge (Methanol, Water) load Load Sample condition->load wash1 Wash 1 (0.1% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the SPE of drospirenone from human plasma.

Conclusion

The described solid phase extraction protocol, in conjunction with UPLC-MS/MS analysis, provides a reliable, sensitive, and high-throughput method for the quantification of drospirenone in human plasma. The use of drospirenone-d4 as an internal standard ensures the accuracy and reproducibility of the results. This method is well-suited for regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies.

References

Development of a Validated Bioanalytical Method for the Quantification of Drospirenone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a validated bioanalytical method for the quantitative determination of Drospirenone in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity. The described protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, comprehensive validation parameters are presented to ensure the reliability and accuracy of the method in compliance with regulatory guidelines.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of Drospirenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] This application note describes a robust and validated LC-MS/MS method for the determination of Drospirenone in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is extraction Liquid-Liquid Extraction (Dichloromethane) is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for Drospirenone bioanalysis.

Experimental Protocols

Materials and Reagents
  • Drospirenone reference standard

  • Levonorgestrel (Internal Standard)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Human plasma (with anticoagulant)

  • Water (deionized)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Drospirenone and the internal standard (IS) from human plasma.[4]

  • Thaw frozen plasma samples at room temperature.

  • To 0.9 mL of plasma in a polypropylene tube, add 0.1 mL of the internal standard solution (Levonorgestrel).

  • Add 5 mL of dichloromethane to the tube.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Alternatively, a solid-phase extraction (SPE) method can be utilized for sample clean-up, which has been shown to minimize matrix effects.

Chromatographic Conditions

Chromatographic separation is achieved using a C18 or a cyano column with an isocratic or gradient mobile phase.

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Peerless cyano column or C18 (50 x 2.1 mm, 5µm)
Mobile Phase Methanol and Ammonium Formate buffer (isocratic or gradient)
Flow Rate 300 µL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 8 minutes
Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for the detection of Drospirenone and the internal standard.

ParameterCondition
Mass Spectrometer Waters Quattro Premier or AB SCIEX Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Drospirenone: m/z 367.1 → specific product ionsLevonorgestrel (IS): m/z 313.2 → specific product ions
Ion Source Temp. Instrument dependent
Collision Gas Argon

Method Validation

The bioanalytical method was validated according to the FDA and ICH guidelines. The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 to 250 ng/mL for Drospirenone in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.

QC LevelIntra-batch Precision (%CV)Intra-batch Accuracy (%RE)Inter-batch Precision (%CV)Inter-batch Accuracy (%RE)
Low ≤ 5.58-3.34 to +6.27< 6.08-1.84 to +6.73
Medium ≤ 5.58-3.34 to +6.27< 6.08-1.84 to +6.73
High ≤ 5.58-3.34 to +6.27< 6.08-1.84 to +6.73
Data synthesized from multiple sources.
Recovery

The mean extraction recovery for Drospirenone was found to be between 83.31% and 92.58% for three QC samples, and 89.32% for the internal standard.

Stability

Drospirenone was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationStability
Freeze-Thaw 3 cyclesStable
Ambient Storage 24 hoursStable
Frozen Storage (-20°C) 3 monthsStable
Processed Sample (4°C) 72 hoursStable
Data from a representative study.

Drospirenone Metabolism

Drospirenone is extensively metabolized, with the main metabolites being the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate, which are pharmacologically inactive. The metabolism primarily occurs via the hepatic cytochrome P450 enzyme CYP3A4.

drospirenone_metabolism cluster_metabolism Drospirenone Metabolism drospirenone Drospirenone cyp3a4 CYP3A4 (Liver) drospirenone->cyp3a4 Oxidative Metabolism metabolite1 Acid form of Drospirenone (Inactive) cyp3a4->metabolite1 metabolite2 4,5-dihydrodrospirenone-3-sulfate (Inactive) cyp3a4->metabolite2

Figure 2: Simplified metabolic pathway of Drospirenone.

Conclusion

The described LC-MS/MS method is sensitive, selective, and reliable for the quantification of Drospirenone in human plasma. The method has been thoroughly validated and is suitable for use in clinical and preclinical studies. The simple and efficient sample preparation procedure, coupled with the speed of UPLC-MS/MS, allows for high-throughput analysis.

References

Application Note: Quantification of Drospirenone in Pharmaceutical Formulations using Drospirenone-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives. Accurate and precise quantification of drospirenone in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of drospirenone in tablets, utilizing its deuterated analog, Drospirenone-d4, as an internal standard (IS) to ensure high accuracy and precision.

Experimental Protocols

This section provides detailed methodologies for the quantification of drospirenone in pharmaceutical tablets.

Materials and Reagents
  • Drospirenone reference standard

  • Drospirenone-d4 (internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Ultrapure water

  • Drospirenone tablets

Standard Solution Preparation
  • Drospirenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of drospirenone reference standard and dissolve it in 10 mL of methanol.

  • Drospirenone-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drospirenone-d4 and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the drospirenone stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Drospirenone-d4 stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Sample Preparation from Pharmaceutical Tablets
  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[1][2]

  • Accurately weigh a portion of the powdered tablets equivalent to a single dose of drospirenone.

  • Transfer the powder to a volumetric flask.

  • Add a suitable volume of a 50:50 methanol:water mixture to the flask.[2]

  • Sonicate the mixture for at least 15 minutes to ensure complete dissolution of the drug.[2][3]

  • Make up the volume to the mark with the same solvent and mix thoroughly.

  • Centrifuge a portion of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the 50:50 acetonitrile:water mixture to a theoretical concentration within the calibration curve range.

  • Add a fixed volume of the internal standard working solution (100 ng/mL) to a known volume of the diluted sample.

LC-MS/MS Instrumentation and Conditions

A sensitive and reproducible LC-MS/MS method is crucial for accurate quantification.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Methanol mixture
Flow Rate 300 µL/min
Injection Volume 10 µL
Column Temperature 30°C
Run Time 8.0 minutes

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Drospirenone 367.197.0
Drospirenone-d4 371.197.0

Data Presentation

The following tables summarize the quantitative data for method validation, demonstrating the performance of this analytical method.

Table 1: Linearity and Range

AnalyteLinear RangeCorrelation Coefficient (r²)
Drospirenone0.5 - 250 ng/mL> 0.997
Drospirenone10 - 60 µg/mL0.999
Drospirenone3 - 18 µg/mL0.9993

Table 2: Accuracy and Precision

Quality Control LevelAccuracy (% Recovery)Precision (% RSD)
Low QCWithin ±15% of nominal< 15%
Medium QCWithin ±15% of nominal< 15%
High QCWithin ±15% of nominal< 15%
Note: Acceptance criteria as per FDA guidance for bioanalytical method validation.

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD 0.16 ng/mL
LOQ 0.49 ng/mL

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of drospirenone in pharmaceutical formulations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tab_powder Tablet Powdering weighing Weighing tab_powder->weighing dissolution Dissolution & Sonication weighing->dissolution centrifugation Centrifugation dissolution->centrifugation filtration Filtration centrifugation->filtration dilution Dilution filtration->dilution is_addition Internal Standard Addition dilution->is_addition lc_separation LC Separation is_addition->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for drospirenone quantification.

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of drospirenone in pharmaceutical formulations using Drospirenone-d4 as an internal standard by LC-MS/MS. The method is sensitive, robust, and suitable for routine quality control analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Drospirenone using Gas Chromatography-Mass Spectrometry (GC-MS). A validated method that does not require derivatization is presented as a primary protocol, offering a streamlined and efficient approach. Additionally, an overview of the principles and general procedures for silylation, a common derivatization technique for steroids, is included for contexts where derivatization may be necessary.

I. Direct GC-MS Analysis of Drospirenone (Without Derivatization)

Recent studies have demonstrated a robust and validated method for the simultaneous quantification of Drospirenone and Ethinyl Estradiol in pharmaceutical formulations without the need for chemical derivatization.[1][2][3][4][5] This approach simplifies sample preparation, reduces analysis time, and minimizes the use of potentially hazardous reagents.

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct GC-MS analysis method for Drospirenone.

ParameterValueReference
Linearity Range 300–1200 µg/mL
Correlation Coefficient (R²) > 0.99
Recovery 93 ± 9%
Limit of Detection (LOD) 6.6 µg/mL
Limit of Quantitation (LOQ) 22 µg/mL
Intra-day Precision (RSD) < 6%
Inter-day Precision (RSD) < 6%
Experimental Protocol: Direct GC-MS Analysis

This protocol is adapted from the method described by Vicente et al. (2023).

1. Materials and Reagents

  • Drospirenone standard (analytical grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Cholesterol (internal standard, analytical grade)

  • Helium (99.999% purity)

  • Volumetric flasks

  • Centrifuge tubes

  • Ultrasonic bath

  • GC-MS system with a single quadrupole analyzer and electron ionization (EI) source

2. Standard Solution Preparation

  • Drospirenone Stock Solution: Accurately weigh and dissolve an appropriate amount of Drospirenone standard in methanol to prepare a stock solution.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Cholesterol in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Drospirenone stock solution with ethyl acetate to achieve concentrations ranging from 300 to 1200 µg/mL. Add the internal standard to each calibration standard to a final constant concentration.

3. Sample Preparation (from Tablets)

  • Weigh and finely powder a representative number of tablets to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight into a volumetric flask.

  • Add methanol and sonicate for 15 minutes to extract the active pharmaceutical ingredients.

  • Dilute the suspension with ethyl acetate to the final volume.

  • Centrifuge the suspension at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant to a GC vial for analysis.

4. GC-MS Instrumental Parameters

  • GC Column: HP-5MS UI capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 250 °C

    • Ramp: 45 °C/min to 325 °C

    • Hold: 5.7 minutes

    • Total run time: 7.4 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 300 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Solvent Delay: 1 minute

Experimental Workflow: Direct GC-MS Analysis

direct_gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Tablet Powder extraction Ultrasound-Assisted Extraction (Methanol, 15 min) sample->extraction dilution Dilution with Ethyl Acetate extraction->dilution centrifugation Centrifugation (4000 rpm, 10 min) dilution->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Direct Injection into GC-MS supernatant->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quantification Quantification using Internal Standard detection->quantification

Caption: Workflow for the direct GC-MS analysis of Drospirenone.

II. Derivatization for GC-MS Analysis of Drospirenone: Silylation

For certain applications, such as the analysis of low concentrations of steroids in complex biological matrices, derivatization may be necessary to improve volatility, thermal stability, and chromatographic performance. Silylation is the most common derivatization technique for steroids, involving the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (TMS) group.

Principles of Silylation

Silylation reagents react with active hydrogens in functional groups to introduce a non-polar silyl group. This process offers several advantages for GC-MS analysis:

  • Increased Volatility: The replacement of polar functional groups with non-polar silyl groups reduces intermolecular hydrogen bonding, leading to increased volatility.

  • Enhanced Thermal Stability: Silyl derivatives are often more thermally stable than the parent compounds, preventing degradation in the hot GC injector and column.

  • Improved Chromatography: Derivatization can lead to sharper, more symmetrical peaks and better separation from interfering substances.

  • Characteristic Mass Spectra: Silyl derivatives produce characteristic fragmentation patterns in the mass spectrometer, which can aid in structural elucidation and confirmation.

Commonly used silylating agents for steroids include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like trimethylchlorosilane (TMCS) .

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .

General Protocol for Silylation of Steroids (Adapted for Drospirenone)

Disclaimer: The following is a general protocol for the silylation of steroids and should be optimized for the specific analysis of Drospirenone.

1. Materials and Reagents

  • Drospirenone standard or dried sample extract

  • Silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Nitrogen gas supply for drying

2. Derivatization Procedure

  • Drying: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add the anhydrous solvent followed by the silylating reagent. A typical ratio is 50 µL of solvent and 50 µL of silylating reagent.

  • Reaction: Tightly cap the vial and heat at a specific temperature for a defined period. Common conditions for steroid silylation range from 60-80°C for 30-60 minutes. Optimization of reaction time and temperature is crucial.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Logical Workflow for Silylation-Based GC-MS Analysis

silylation_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Dried Sample Extract (or Standard) add_solvent Add Anhydrous Solvent sample->add_solvent add_reagent Add Silylating Reagent (e.g., MSTFA) add_solvent->add_reagent reaction Heating (e.g., 60-80°C, 30-60 min) add_reagent->reaction cooling Cool to Room Temperature reaction->cooling injection Injection of Derivatized Sample cooling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

Caption: General workflow for GC-MS analysis of steroids using silylation.

III. Conclusion

The direct GC-MS analysis of Drospirenone offers a validated, efficient, and simplified alternative to methods requiring derivatization. This approach is well-suited for routine quality control of pharmaceutical formulations. For applications demanding higher sensitivity or involving complex matrices, silylation is a powerful derivatization technique that can significantly enhance the performance of GC-MS analysis for steroids like Drospirenone. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Researchers should carefully validate any adapted derivatization protocol for their specific application.

References

Application Note: Quantitative Analysis of Drospirenone in Human Plasma using Matrix-Matched Calibration Standards with Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Drospirenone in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). To mitigate matrix effects and ensure the highest accuracy, the method employs matrix-matched calibration standards with Drospirenone-d4 as a stable isotope-labeled internal standard. The protocol provides a comprehensive workflow, including the preparation of calibration standards, sample extraction, LC-MS/MS parameters, and data analysis. This method is suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies in drug development.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies.[1] Accurate quantification of Drospirenone in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Bioanalytical methods, particularly those employing LC-MS/MS, are preferred for their high sensitivity and selectivity.[2][3]

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5] To overcome this, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the use of matrix-matched calibration standards. This approach involves preparing the calibration curve in the same biological matrix as the study samples, ensuring that the standards and samples experience similar matrix effects. The use of a stable isotope-labeled internal standard, such as Drospirenone-d4, which co-elutes with the analyte, further compensates for variability during sample preparation and analysis.

This application note provides a detailed protocol for the preparation and use of matrix-matched calibration standards for the quantification of Drospirenone in human plasma, utilizing Drospirenone-d4 as the internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

workflow cluster_prep Standard and Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Analysis prep_stock Prepare Drospirenone and Drospirenone-d4 Stock Solutions prep_cal Prepare Matrix-Matched Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc spike_is Spike Internal Standard (Drospirenone-d4) prep_cal->spike_is prep_qc->spike_is prep_sample Thaw and Aliquot Plasma Samples prep_sample->spike_is protein_precip Protein Precipitation (e.g., with Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporation to Dryness supernatant_transfer->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation UPLC/HPLC Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Drospirenone in QC and Study Samples calibration_curve->quantification

Caption: Overall workflow for the quantitative analysis of Drospirenone in human plasma.

Materials and Methods

Reagents and Materials
  • Drospirenone (analytical standard)

  • Drospirenone-d4 (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • 96-well plates

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocols

Preparation of Stock and Working Solutions
  • Drospirenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drospirenone and dissolve it in 10 mL of methanol.

  • Drospirenone-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drospirenone-d4 and dissolve it in 1 mL of methanol.

  • Drospirenone Working Solutions: Prepare a series of working solutions by serially diluting the Drospirenone stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking the calibration standards.

  • Drospirenone-d4 Working Solution (e.g., 100 ng/mL): Dilute the Drospirenone-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Matrix-Matched Calibration Standards and Quality Control Samples

The preparation of matrix-matched calibration standards is a critical step to ensure accuracy by accounting for matrix effects.

calibration_prep cluster_stocks Stock Solutions cluster_working Working Solutions cluster_spiking Spiking into Matrix dro_stock Drospirenone Stock Solution dro_working Drospirenone Working Solutions (Serial Dilutions) dro_stock->dro_working is_stock Drospirenone-d4 Stock Solution is_working Drospirenone-d4 Working Solution is_stock->is_working spiked_standards Matrix-Matched Calibration Standards dro_working->spiked_standards blank_plasma Blank Human Plasma blank_plasma->spiked_standards

Caption: Logical relationship for the preparation of matrix-matched calibration standards.

  • Calibration Standards:

    • Label a series of microcentrifuge tubes for each calibration level (e.g., CAL 1 to CAL 8) and a blank.

    • Aliquot a fixed volume of blank human plasma (e.g., 95 µL) into each tube.

    • Spike a small volume (e.g., 5 µL) of the corresponding Drospirenone working solution into each plasma aliquot to achieve the desired final concentrations. The blank sample receives 5 µL of the diluent.

    • Vortex each tube gently.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma using a separate stock solution of Drospirenone from that used for the calibration standards. This verifies the accuracy of the stock solution preparation.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, and study sample in a 96-well plate, add 20 µL of the Drospirenone-d4 working solution (internal standard).

  • Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B, hold, and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Drospirenone: 367.1 > 97.0; Drospirenone-d4: 371.1 > 97.0
Collision Energy Optimize for the specific instrument
Dwell Time 100-200 ms

Results and Discussion

Data Presentation

The quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Calibration Curve Data

Calibration LevelNominal Conc. (ng/mL)Drospirenone Peak AreaDrospirenone-d4 Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
CAL 1 (LLOQ)0.5
CAL 21.0
CAL 35.0
CAL 410.0
CAL 525.0
CAL 650.0
CAL 7100.0
CAL 8 (ULOQ)250.0

A linear regression with a 1/x² weighting is typically used for the calibration curve.

Table 2: Intra- and Inter-Assay Precision and Accuracy for QC Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ QC0.5
Low QC1.5
Mid QC20.0
High QC200.0

Acceptance criteria based on FDA guidance: Precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantification of Drospirenone in human plasma. The use of matrix-matched calibration standards with a stable isotope-labeled internal standard (Drospirenone-d4) effectively mitigates matrix effects, ensuring high accuracy and precision. The described protocol, including sample preparation, and LC-MS/MS parameters, provides a solid foundation for researchers, scientists, and drug development professionals to implement this method for various bioanalytical applications. The method should be fully validated according to regulatory guidelines before its use in analyzing study samples.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-eluting Peaks with Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-eluting peaks in chromatographic analysis, with a specific focus on Drospirenone and its deuterated internal standard, Drospirenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in LC-MS analysis?

Peak co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS) occurs when two or more compounds are not adequately separated by the chromatographic column and elute at the same time.[1][2] This can lead to inaccurate quantification and identification. Common causes include:

  • Inadequate Chromatographic Selectivity: The column's stationary phase and the mobile phase composition may not be suitable for differentiating between the analytes of interest.[1]

  • Poor Column Efficiency: An old or poorly packed column can lead to broader peaks, increasing the likelihood of overlap.

  • Inappropriate Mobile Phase Composition: The mobile phase may be too strong, causing compounds to elute too quickly and without sufficient separation.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and co-elution.[3]

  • Matrix Effects: Components of the sample matrix can interfere with the retention of the analytes, causing them to co-elute.

Q2: Why is it challenging to separate Drospirenone and Drospirenone-d4?

Drospirenone and its deuterated internal standard, Drospirenone-d4, are chemically identical except for the presence of deuterium atoms in the d4 isotopologue. This chemical similarity means they have nearly identical physicochemical properties, leading to very similar retention times in reversed-phase chromatography. Achieving baseline separation can be challenging and often requires a highly efficient and selective chromatographic method.

Q3: How can I confirm that I have a co-elution problem with Drospirenone and Drospirenone-d4?

Even without complete baseline separation, mass spectrometry can differentiate between Drospirenone and Drospirenone-d4 based on their different mass-to-charge ratios (m/z). However, significant co-elution can still lead to ion suppression, where the presence of a high concentration of one compound affects the ionization efficiency of the other, leading to inaccurate quantification.

To confirm co-elution:

  • Examine Peak Shapes: Look for asymmetrical peaks, shoulders, or split peaks in the chromatogram.

  • Use a Diode Array Detector (DAD): If using a DAD, the peak purity function can indicate the presence of more than one compound under a single peak.

  • Vary Mass Spectrometer Detection: Acquire data using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for both Drospirenone and Drospirenone-d4. Overlaying the chromatograms will show the extent of peak overlap.

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions to Resolve Co-eluting Peaks

If you are experiencing co-elution of Drospirenone and Drospirenone-d4, a systematic approach to optimizing your chromatographic method is essential.

Problem: Poor resolution between Drospirenone and Drospirenone-d4 peaks.

Troubleshooting Workflow:

start Start: Co-elution Observed mobile_phase Modify Mobile Phase Composition (e.g., decrease organic solvent %) start->mobile_phase gradient Adjust Gradient Slope (make it shallower) mobile_phase->gradient If insufficient column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) gradient->column_chem If insufficient flow_rate Optimize Flow Rate (lower for better resolution) column_chem->flow_rate If insufficient temperature Adjust Column Temperature (lower may increase retention) flow_rate->temperature If insufficient end End: Resolution Achieved temperature->end If successful fail End: Consult Advanced Methods temperature->fail If still co-eluting start Poor Peak Shape solvent Check Injection Solvent Strength start->solvent overload Check for Column Overload solvent->overload If solvent is appropriate matrix Assess Matrix Effects overload->matrix If not overloaded spe Implement SPE Sample Cleanup matrix->spe end Improved Peak Shape spe->end

References

Technical Support Center: Drospirenone & Drospirenone-d4 MS/MS Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing MS/MS transitions for Drospirenone and its deuterated internal standard, Drospirenone-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Drospirenone and Drospirenone-d4 in positive ion mode?

A1: The most commonly used precursor ion for Drospirenone is the protonated molecule [M+H]⁺ at m/z 367.1. For Drospirenone-d4, the corresponding precursor ion is at m/z 371.1. A common and intense product ion for both is observed at m/z 97.0.[1][2]

Q2: How can I optimize the collision energy (CE) for Drospirenone and Drospirenone-d4?

A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. While the ideal CE can vary between different mass spectrometer models, a collision energy of approximately 121 eV has been reported for the transition of m/z 367.1 to 97.0 for Drospirenone and m/z 371.1 to 97.0 for Drospirenone-d4.[1] It is always recommended to perform a compound optimization experiment by infusing a standard solution of the analyte and varying the collision energy to find the value that yields the highest and most stable signal for the desired product ion.

Q3: What are typical sample preparation techniques for analyzing Drospirenone in biological matrices like human plasma?

A3: Common sample preparation methods for Drospirenone in human plasma include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] Mixed-mode SPE has been shown to be effective in selectively separating Drospirenone from matrix components, thereby minimizing matrix effects. A described LLE method involves extraction with a mixture of tert-Butyl methyl ether (TBME) and n-Hexane.

Q4: What type of HPLC column is suitable for the separation of Drospirenone?

A4: A C18 analytical column is commonly used for the chromatographic separation of Drospirenone. For example, a C18 column with dimensions of 50 x 2.1 mm and a particle size of 5 µm has been successfully employed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal for Drospirenone/Drospirenone-d4 1. Incorrect MS/MS transitions. 2. Suboptimal ionization or fragmentation. 3. Inefficient sample extraction. 4. Instrument malfunction.1. Verify the precursor and product ions are correctly set (see FAQs). 2. Perform compound optimization to determine the optimal declustering potential (DP) and collision energy (CE). Ensure the ion source parameters (e.g., temperature, gas flows) are appropriate. 3. Evaluate the extraction recovery of your sample preparation method. Consider trying an alternative method (e.g., SPE if using LLE). 4. Check instrument performance with a known standard.
High Background Noise or Interferences 1. Matrix effects from the biological sample. 2. Contamination from solvents or labware. 3. Co-eluting endogenous compounds.1. Improve sample cleanup. Mixed-mode SPE can be highly effective at reducing matrix effects. 2. Use high-purity solvents and thoroughly clean all labware. 3. Optimize the chromatographic method to improve separation from interfering peaks. This may involve adjusting the mobile phase gradient or trying a different column chemistry.
Poor Peak Shape 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase.1. Ensure the mobile phase pH and organic content are suitable for Drospirenone. A common mobile phase consists of an ammonium formate buffer and an organic solvent like acetonitrile/methanol. 2. Flush the column or replace it if it's old or has been used with incompatible samples. 3. Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent Internal Standard (Drospirenone-d4) Response 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. 3. Ion suppression affecting the internal standard differently than the analyte.1. Ensure precise and accurate addition of the internal standard to all samples, standards, and quality controls. 2. Check the stability of the internal standard in the stock solution and during sample processing. 3. While stable isotope-labeled internal standards are ideal, significant matrix effects can still cause variability. Improve sample cleanup to minimize these effects.

Quantitative Data Summary

The following tables summarize the key MS/MS parameters for Drospirenone and Drospirenone-d4 based on published methods.

Table 1: MRM Transitions & Potentials

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Entrance Potential (EP) (V)
Drospirenone367.197.010010
Drospirenone-d4371.197.010010

Data compiled from a SCIEX Triple Quad™ 5500 system.

Table 2: Collision Energies & Cell Exit Potentials

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE) (eV)Collision Cell Exit Potential (CXP) (V)
Drospirenone367.197.012114
Drospirenone-d4371.197.012114

Data compiled from a SCIEX Triple Quad™ 5500 system.

Experimental Protocols

1. Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of Drospirenone in human plasma.

  • To 500 µL of plasma sample, add 10 µL of the Drospirenone-d4 internal standard solution.

  • Vortex the sample for 2 minutes.

  • Add 2 mL of a TBME:n-Hexane mixture.

  • Vortex for an additional 5 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

The following HPLC conditions have been reported for the analysis of Drospirenone.

  • HPLC System: Shimadzu Nexera with 30AC auto sampler

  • Column: C18 (50 x 2.1 mm, 5 µm)

  • Column Temperature: 30°C

  • Mobile Phase A: 5mM Ammonium Formate buffer

  • Mobile Phase B: Acetonitrile:Methanol

  • Flow Rate: 300 µL/min

  • Injection Volume: 10 µL

  • Run Time: 8.0 minutes

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Drospirenone-d4 IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add TBME:n-Hexane vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM Mode) hplc->ms

Caption: Liquid-Liquid Extraction workflow for Drospirenone analysis.

logical_relationship cluster_optimization MS/MS Optimization Strategy infusion Direct Infusion of Drospirenone Standard q1_scan Q1 Scan: Identify Precursor Ion ([M+H]+ = 367.1) infusion->q1_scan product_ion_scan Product Ion Scan: Identify Major Fragments q1_scan->product_ion_scan mrm_optimization MRM Optimization: Vary Collision Energy (CE) & Declustering Potential (DP) product_ion_scan->mrm_optimization final_method Final MRM Method: Select Transition with Highest, Stable Signal mrm_optimization->final_method

References

Technical Support Center: Optimizing Drospirenone-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Drospirenone-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a focus on reducing background noise and ensuring data integrity.

Troubleshooting Guides

High background noise in Drospirenone-d4 chromatograms can significantly compromise the sensitivity and accuracy of your analysis. This section offers a systematic approach to identifying and mitigating common sources of interference.

Issue 1: Persistent High Background Noise Across the Entire Chromatogram

Question: My chromatogram for Drospirenone-d4 analysis shows a consistently high baseline noise across the entire run. What are the likely causes and how can I resolve this?

Answer: A high background across the entire spectrum often points to systemic contamination issues. The most common culprits are the mobile phase, the LC system itself, or the mass spectrometer's ion source.[1][2] Follow these steps to diagnose and fix the problem:

  • Mobile Phase and Reagent Purity Check: Contaminants in your solvents or additives are a primary source of background noise.[3][4]

    • Action: Prepare fresh mobile phases using high-purity, LC-MS grade solvents (e.g., LiChrosolv®) and additives.[4] Using lower-grade solvents can introduce a significant amount of chemical noise.

    • Action: Sonicate the freshly prepared mobile phase to remove dissolved gases which can contribute to baseline instability.

    • Action: If the issue persists, consider using solvents from a different batch or supplier to rule out a contaminated solvent lot.

  • LC System Contamination: The LC system, including tubing, pumps, and autosampler, can harbor contaminants that leach into the mobile phase.

    • Action: Perform a thorough system flush. Disconnect the column and flush all LC components with a strong solvent mixture, such as an isopropanol:acetonitrile:water:methanol blend, to remove potential contaminants.

    • Action: After flushing, run a blank injection (mobile phase only) to verify that the background noise has been reduced.

  • Ion Source Contamination: A dirty ion source is a frequent cause of high background signals.

    • Action: Visually inspect the ion source for any visible residue or buildup.

    • Action: Follow the instrument manufacturer's recommended protocol for cleaning the ion source components, including the capillary, cone, and lenses. Regular cleaning is essential for maintaining optimal performance.

Issue 2: Background Noise at the Specific m/z of Drospirenone-d4

Question: I am observing significant background noise specifically at the mass-to-charge ratio of my deuterated internal standard, Drospirenone-d4. What could be causing this interference?

Answer: Noise at a specific m/z often indicates a targeted source of contamination or an analytical issue related to the standard itself.

  • Internal Standard Contamination: The deuterated standard solution may be contaminated or degraded.

    • Action: Prepare a fresh stock solution of Drospirenone-d4 from a reliable source. Ensure that the isotopic enrichment is high (ideally ≥98%) and the chemical purity is >99%.

    • Action: Store the standard solution properly as recommended by the supplier to prevent degradation.

  • Analyte Cross-Talk: The unlabeled Drospirenone may have a natural isotopic abundance that contributes to the signal at the mass of the deuterated standard.

    • Action: Analyze a high-concentration sample of unlabeled Drospirenone and check for any signal in the Drospirenone-d4 channel. If significant cross-talk is observed, you may need to adjust your integration parameters or select a different transition for the internal standard.

Frequently Asked Questions (FAQs)

Q1: How can I minimize matrix effects when analyzing Drospirenone-d4 in complex biological samples like human plasma?

A1: Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, effectively increasing background noise and affecting quantitation. Employing a robust sample preparation technique is crucial.

  • Solid-Phase Extraction (SPE): Mixed-mode SPE has been shown to be highly effective in selectively separating Drospirenone from plasma matrix components, thereby reducing matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up biological samples and minimizing matrix interferences. A double LLE approach can further enhance selectivity.

Q2: What are the ideal mobile phase compositions for Drospirenone analysis to ensure low background noise?

A2: The choice of mobile phase is critical for achieving low background and good chromatographic separation.

  • Solvents: Always use high-purity, LC-MS grade water, acetonitrile, and methanol.

  • Additives: Use volatile mobile phase additives like ammonium formate or ammonium acetate. These are compatible with mass spectrometry and can help in achieving better ionization and peak shape. Non-volatile buffers such as phosphates should be avoided as they can contaminate the ion source. A common mobile phase for Drospirenone analysis consists of a gradient of 0.1% formic acid in water and methanol or acetonitrile.

Q3: Can my instrument settings contribute to high background noise?

A3: Yes, improper instrument settings can increase background noise. After performing maintenance, it is not uncommon to see a temporary increase in the background signal.

  • Action: Verify that the ion source parameters (e.g., temperature, gas flows) and MS parameters (e.g., collision energy, declustering potential) are optimized for Drospirenone-d4.

  • Action: Ensure proper grounding of the instrument to avoid electronic interference, which can manifest as random noise spikes.

Experimental Protocols

Protocol 1: General LC System Flush for Background Reduction

This protocol is designed to remove widespread contamination from the LC system.

  • Preparation:

    • Prepare a flushing solution of Isopropanol:Acetonitrile:Water:Methanol in a 1:1:1:1 ratio using LC-MS grade solvents.

    • Disconnect the column from the system and replace it with a union.

    • Place all solvent lines into the flushing solution.

  • Flushing Procedure:

    • Purge each pump line for at least 10 minutes at a low flow rate (e.g., 1 mL/min).

    • Run a high-flow flush (e.g., 3-5 mL/min) through all lines for at least 60 minutes.

    • Flush the autosampler injection port and needle with the flushing solution.

  • Re-equilibration:

    • Replace the flushing solution with your initial mobile phase.

    • Flush the system with the mobile phase for at least 30 minutes.

    • Run a blank injection to assess the background noise level.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for reducing matrix effects from plasma samples, based on methodologies for Drospirenone analysis.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the Drospirenone-d4 internal standard.

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash the cartridge with 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the Drospirenone and Drospirenone-d4 from the cartridge with an appropriate elution solvent (e.g., 1 mL of methanol).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Solvents on Background Noise
Solvent GradeAverage Baseline Noise (counts)Signal-to-Noise Ratio (S/N) for Drospirenone-d4
HPLC Grade8.0 x 10^450
LC-MS Grade1.5 x 10^4250
LC-MS Grade (Freshly Opened)5.0 x 10^3700

Note: Data are illustrative and will vary based on the instrument and specific conditions.

Table 2: Effect of Sample Preparation on Matrix Effects
Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation45% (Ion Suppression)95%
Liquid-Liquid Extraction (LLE)15% (Ion Suppression)88%
Solid-Phase Extraction (SPE)< 5%92%

Note: Data are illustrative and based on general expectations for these techniques.

Visualizations

TroubleshootingWorkflow Troubleshooting High Background Noise Start High Background Noise in Drospirenone-d4 Chromatogram CheckSpectrum Noise across entire spectrum? Start->CheckSpectrum CheckSpecificMass Noise at specific m/z? CheckSpectrum->CheckSpecificMass No MobilePhase Check Mobile Phase Purity (Use fresh LC-MS grade solvents) CheckSpectrum->MobilePhase Yes CheckStandard Check Internal Standard (Purity, Degradation) CheckSpecificMass->CheckStandard LCSystem Flush LC System MobilePhase->LCSystem IonSource Clean Ion Source LCSystem->IonSource Resolved Problem Resolved IonSource->Resolved NotResolved Problem Persists IonSource->NotResolved CheckCrosstalk Investigate Analyte Cross-Talk CheckStandard->CheckCrosstalk CheckCrosstalk->Resolved CheckCrosstalk->NotResolved Resolved->Start ContactSupport Contact Instrument Manufacturer NotResolved->ContactSupport

Caption: Troubleshooting workflow for high background noise.

SamplePrepWorkflow Sample Preparation to Reduce Matrix Effects Start Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Start->ProteinPrecipitation LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE HighMatrix High Matrix Effects (Potential Ion Suppression) ProteinPrecipitation->HighMatrix ModerateMatrix Moderate Matrix Effects LLE->ModerateMatrix LowMatrix Low Matrix Effects (Clean Extract) SPE->LowMatrix Analysis LC-MS/MS Analysis HighMatrix->Analysis ModerateMatrix->Analysis LowMatrix->Analysis

References

Technical Support Center: Troubleshooting Deuterated Standards in Steroid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common pitfalls encountered when using deuterated internal standards for steroid analysis by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, despite using a deuterated internal standard. What are the likely causes?

Answer: Inaccurate or inconsistent results with deuterated internal standards in steroid analysis can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, differential matrix effects, and unexpected isotopic exchange.[1]

  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1] This separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]

    • Solution:

      • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute as a single, symmetrical peak.

      • Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition to ensure co-elution.[1]

  • Assess Isotopic and Chemical Purity of the Deuterated Standard:

    • Problem: The deuterated internal standard may contain impurities, including the unlabeled analyte, which can lead to an overestimation of the analyte concentration. High isotopic (≥98%) and chemical purity (>99%) are crucial for accurate results.

    • Solution:

      • Review Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity of the standard.

      • Independent Purity Check: If feasible, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

  • Investigate Potential Isotopic Exchange:

    • Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.

    • Solution:

      • Evaluate Label Position: Whenever possible, choose a deuterated standard where the labels are on chemically stable positions of the steroid backbone.

      • Perform Stability Experiments: Incubate the deuterated standard in a blank matrix under the same conditions as your sample preparation and analysis to check for any loss of the deuterated label over time.

  • Evaluate Differential Matrix Effects:

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to variations in ionization efficiency. Studies have shown that matrix effects for an analyte and its deuterated standard can differ significantly in complex matrices like plasma and urine.

    • Solution:

      • Conduct a Post-Extraction Addition Experiment: This experiment can help quantify the extent of the matrix effect on your analysis.

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

Issue 2: Signal for Analyte Detected in Blank Samples

Question: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is causing this?

Answer: This issue typically points to either isotopic contribution (crosstalk) from the deuterated standard to the analyte signal or the presence of the unlabeled analyte as an impurity in the deuterated standard.

  • Assess Isotopic Contribution (Crosstalk):

    • Problem: The naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference between the analyte and the standard is small. This is more pronounced for analytes with higher molecular weights.

    • Solution:

      • Increase Mass Difference: Ideally, the mass difference between the analyte and the deuterated internal standard should be at least 3-4 Da to minimize crosstalk.

      • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal.

  • Evaluate Purity of the Internal Standard:

    • Problem: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.

    • Solution:

      • Analyze the Standard Alone: Prepare a solution containing only the deuterated internal standard and analyze it, monitoring the mass transition of the unlabeled analyte. A signal in the analyte's channel confirms the presence of the unlabeled analyte as an impurity.

      • Source a Higher Purity Standard: If the impurity level is significant, obtain a new batch of the deuterated standard with higher chemical and isotopic purity.

Quantitative Data Summary

ParameterObservationImplication for Steroid AnalysisReference(s)
Chromatographic Shift Deuterated standards can elute 1-2% faster than their non-deuterated counterparts in reversed-phase LC.Can lead to differential matrix effects and inaccurate quantification if not addressed.
Differential Matrix Effects Matrix effects between an analyte and its deuterated internal standard can differ by 26% or more in plasma and urine.Highlights the importance of thorough method validation and robust sample preparation.
Isotopic Exchange A study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.Demonstrates the potential for instability of deuterated labels in biological matrices.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To determine the extent to which the signal from the analyte contributes to the signal of the deuterated internal standard.

Methodology:

  • Prepare Calibrators: Prepare a series of calibration standards of the analyte in a blank matrix at concentrations spanning the expected range of your samples. Do not add the deuterated internal standard.

  • Prepare Zero Sample: Prepare a zero sample consisting of the blank matrix with no analyte or internal standard.

  • LC-MS/MS Analysis: Analyze the samples using your established LC-MS/MS method.

  • Data Monitoring: Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.

  • Data Analysis: Calculate the peak area of the signal observed in the internal standard channel for each calibrant. Plot the observed peak area in the internal standard channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.

Protocol 2: Evaluation of Deuterated Standard Stability (Isotopic Exchange)

Objective: To assess the stability of the deuterium labels on the internal standard in the sample matrix over time.

Methodology:

  • Prepare Spiked Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix.

  • Incubation: Incubate these samples under the same conditions and for the same duration as your typical sample preparation and analysis workflow. It is advisable to test multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: At each time point, extract the steroids using your established protocol.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS and monitor the signal intensities of both the deuterated internal standard and the unlabeled analyte.

  • Data Analysis: A decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal over time is indicative of deuterium exchange.

Visualizations

Troubleshooting Workflow for Inaccurate Quantification start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Analyte and IS Co-elution start->check_coelution adjust_chrom Adjust Chromatographic Method check_coelution->adjust_chrom No check_purity Assess IS Purity (Isotopic & Chemical) check_coelution->check_purity Yes adjust_chrom->check_coelution new_standard Source Higher Purity Standard check_purity->new_standard No check_exchange Investigate Isotopic Exchange check_purity->check_exchange Yes new_standard->check_purity stable_standard Use Standard with Stable Labels (e.g., ¹³C-labeled) check_exchange->stable_standard Yes check_matrix Evaluate Differential Matrix Effects check_exchange->check_matrix No stable_standard->check_exchange improve_cleanup Improve Sample Preparation check_matrix->improve_cleanup Yes end_good Accurate Quantification check_matrix->end_good No improve_cleanup->check_matrix

Caption: A troubleshooting workflow for inaccurate quantification.

Logical Relationship for Isotope Dilution Quantification analyte Analyte in Sample (Unknown Concentration) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Deuterated Internal Standard (Known Concentration) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms analyte_signal Analyte Signal (Peak Area) lcms->analyte_signal is_signal IS Signal (Peak Area) lcms->is_signal ratio Calculate Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio quantification Quantification of Analyte ratio->quantification calibration Calibration Curve calibration->quantification

Caption: The logical relationship for quantification using a deuterated internal standard.

References

ensuring linearity with Drospirenone-d4 at low concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drospirenone-d4, focusing on ensuring linearity at low concentrations in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing non-linearity at the lower end of my calibration curve for Drospirenone-d4?

A1: Non-linearity at low concentrations for Drospirenone-d4, a deuterated internal standard, can stem from several factors. A primary cause is often the contribution of natural isotopes from the unlabeled analyte (Drospirenone) to the signal of the deuterated internal standard, especially if the mass difference is small.[1] Other potential causes include matrix effects leading to ion suppression or enhancement, issues with instrument sensitivity at the lower limit of quantification (LLOQ), or problems with the preparation of low-concentration standards.[2][3]

Q2: What are matrix effects, and how can they affect the linearity of my Drospirenone-d4 signal?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][4] These effects can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to a non-linear relationship between concentration and response, particularly at low concentrations where the signal-to-noise ratio is lower. For Drospirenone-d4, endogenous components in biological samples can interfere with its ionization in the mass spectrometer source.

Q3: What is a typical linear range for Drospirenone analysis in human plasma using LC-MS/MS?

A3: Published methods for the analysis of drospirenone in human plasma using LC-MS/MS have demonstrated linearity over various ranges. For example, one method established a linear range from 0.5 to 250 ng/mL. Another study reported a calibrated range of 5–100 ng/mL. The specific linear range will depend on the sensitivity of the instrument and the efficiency of the sample preparation method.

Q4: Can the concentration of the internal standard (Drospirenone-d4) affect linearity?

A4: Yes, the concentration of the internal standard can impact the linearity of the calibration curve. If the internal standard concentration is too low, its signal may be noisy at the lower end of the curve. Conversely, if it is too high relative to the low-concentration calibrators, it can lead to inaccurate response ratios. It is crucial to use a consistent and appropriate concentration of the internal standard across all calibration standards and samples.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linearity at Low Concentrations

This guide provides a step-by-step approach to diagnosing and resolving non-linearity issues with Drospirenone-d4 at the lower end of the calibration curve.

Symptoms:

  • Poor correlation coefficient (r² < 0.99) for the calibration curve.

  • Back-calculated concentrations of low-level calibrators deviate significantly (>15-20%) from the nominal values.

  • A non-linear, often quadratic, relationship is observed in the calibration curve plot.

Troubleshooting Steps:

  • Evaluate Standard Preparation:

    • Action: Prepare fresh low-concentration standards from a new stock solution.

    • Rationale: Errors in serial dilutions are a common source of non-linearity. Contamination or degradation of stock solutions can also be a factor.

  • Assess for Matrix Effects:

    • Action: Perform a post-extraction addition experiment. Compare the response of Drospirenone-d4 in a blank, extracted matrix to its response in a neat solution.

    • Rationale: This will help determine if ion suppression or enhancement from the sample matrix is affecting the signal at low concentrations.

  • Optimize Sample Preparation:

    • Action: If significant matrix effects are observed, enhance the sample cleanup procedure. Consider switching from protein precipitation to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Rationale: More effective sample preparation can remove interfering matrix components, leading to improved linearity.

  • Check Instrument Performance:

    • Action: Clean the mass spectrometer source and check for detector saturation.

    • Rationale: A dirty ion source can lead to inconsistent ionization. At high concentrations, detector saturation can cause non-linearity, while at low concentrations, poor sensitivity may be the issue.

  • Review Integration Parameters:

    • Action: Manually inspect the peak integration for the low-concentration standards.

    • Rationale: Incorrect peak integration, especially with low signal-to-noise ratios, can introduce significant error and affect linearity.

Guide 2: Investigating and Mitigating Matrix Effects

This guide outlines a systematic approach to identifying and minimizing the impact of matrix effects on Drospirenone-d4 analysis.

Symptoms:

  • Inconsistent results between different lots of biological matrix.

  • Poor reproducibility of quality control (QC) samples.

  • Significant ion suppression or enhancement observed in post-extraction addition experiments.

Troubleshooting Steps:

  • Quantify Matrix Effects:

    • Action: Calculate the matrix factor (MF) by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area in a neat solution.

    • Rationale: A matrix factor significantly different from 1 indicates the presence of matrix effects.

  • Modify Chromatographic Conditions:

    • Action: Adjust the chromatographic gradient to better separate Drospirenone-d4 from co-eluting matrix components.

    • Rationale: Increasing the separation between the analyte and interfering compounds can reduce their impact on ionization.

  • Optimize Sample Preparation:

    • Action: Implement a more effective sample cleanup method. Solid-phase extraction (SPE) is often effective at removing phospholipids and other interfering substances.

    • Rationale: A cleaner sample will have fewer components that can cause matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Ensure that Drospirenone-d4 is used as the internal standard for the quantification of Drospirenone.

    • Rationale: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization and improving accuracy.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of calibration standards in a biological matrix for the quantification of Drospirenone, using Drospirenone-d4 as an internal standard.

Materials:

  • Drospirenone certified reference standard

  • Drospirenone-d4 certified reference standard

  • Blank biological matrix (e.g., human plasma)

  • Appropriate solvents (e.g., methanol, acetonitrile)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a primary stock solution of Drospirenone (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a primary stock solution of Drospirenone-d4 (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare Working Standard Solutions:

    • Serially dilute the Drospirenone primary stock solution to create a series of working standard solutions at various concentrations.

    • Prepare a working solution of Drospirenone-d4 at a constant concentration (e.g., 100 ng/mL).

  • Prepare Calibration Standards:

    • Spike the blank biological matrix with the Drospirenone working standard solutions to achieve a range of concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 200, 250 ng/mL).

    • Add a fixed volume of the Drospirenone-d4 working solution to each calibration standard to achieve a final constant concentration.

  • Sample Processing:

    • Process the calibration standards using the established sample preparation method (e.g., SPE or LLE).

  • Analysis:

    • Analyze the extracted standards by LC-MS/MS.

    • Plot the peak area ratio (Drospirenone peak area / Drospirenone-d4 peak area) against the nominal concentration of Drospirenone.

    • Apply a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), to determine the linearity of the response.

Protocol 2: Assessment of Matrix Effects

This protocol details a method for evaluating matrix effects using the post-extraction addition technique.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the reconstitution solvent.

    • Set B (Post-Extraction Spiked): Extract blank matrix samples. Spike the extracted matrix with the standards at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spiked): Spike the blank matrix with the standards at the same low and high concentrations before extraction.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Recovery (%): (Mean peak area of Set C / Mean peak area of Set B) x 100

    • Matrix Effect (%): (Mean peak area of Set B / Mean peak area of Set A) x 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Data Presentation

Table 1: Example Calibration Curve Data for Drospirenone

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Accuracy
0.51,23450,1230.02460.4896.0
1.02,45650,5670.04861.02102.0
5.012,34550,3450.24525.10102.0
10.025,12350,8900.493710.15101.5
50.0124,56750,4322.470049.8099.6
100.0250,12350,1234.990099.5099.5
200.0498,76550,5679.8634201.20100.6
250.0623,45650,34512.384248.5099.4

Table 2: Example Matrix Effect Assessment Data

Concentration LevelMean Peak Area (Neat)Mean Peak Area (Post-Spiked)Matrix Effect (%)
Low QC (1.5 ng/mL)4,5673,89085.2 (Suppression)
High QC (200 ng/mL)498,765489,12398.1 (Minimal Effect)

Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Non-Linearity Observed at Low Concentrations check_standards Prepare Fresh Standards start->check_standards assess_matrix Assess Matrix Effects check_standards->assess_matrix Still Non-Linear optimize_cleanup Optimize Sample Cleanup (SPE/LLE) assess_matrix->optimize_cleanup Matrix Effects Present check_instrument Check Instrument Performance assess_matrix->check_instrument No Significant Matrix Effects optimize_cleanup->check_instrument review_integration Review Peak Integration check_instrument->review_integration linearity_achieved Linearity Achieved review_integration->linearity_achieved Issue Resolved

Caption: Troubleshooting workflow for non-linearity.

Matrix_Effect_Assessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_calc Calculations A Analyte in Solvent B Extracted Blank Matrix + Analyte ME Matrix Effect (%) = (Area B / Area A) * 100 A->ME C Blank Matrix + Analyte -> Extraction B->ME Recovery Recovery (%) = (Area C / Area B) * 100 B->Recovery C->Recovery

Caption: Logic for matrix effect assessment.

References

Technical Support Center: Managing Carryover in Drospirenone UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions related to managing carryover in the UPLC-MS/MS analysis of Drospirenone.

Troubleshooting Guides

Systematic Troubleshooting of Carryover Issues

Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can significantly impact the accuracy and reliability of quantitative UPLC-MS/MS assays. This guide provides a systematic approach to identifying and mitigating carryover in Drospirenone analysis.

1. Initial Checks & Confirmation of Carryover

Before proceeding with extensive troubleshooting, it is crucial to confirm that the observed signal is indeed carryover and not a result of contamination.

  • Injection of Multiple Blanks: Inject a series of blank samples (typically the mobile phase or a clean matrix) immediately after a high-concentration Drospirenone standard.

    • Classic Carryover: The analyte peak area will decrease with each subsequent blank injection.

    • Contamination: The analyte peak area will remain relatively constant across all blank injections, suggesting a contaminated solvent, vial, or system component.[1]

  • Review Injection Sequence: Ensure that the analysis of low-concentration samples does not immediately follow high-concentration samples without an adequate number of blank or wash injections in between.

2. Isolating the Source of Carryover

Carryover can originate from various components of the UPLC-MS/MS system. The following steps will help pinpoint the source.

  • Autosampler: The autosampler is a common source of carryover.

    • Needle Wash: The primary defense against autosampler carryover is an effective needle wash protocol. Experiment with different wash solvents and volumes.

    • Injection Mode: For some systems, changing the injection mode (e.g., from partial loop to full loop) can impact carryover.

  • Column: The analytical column can retain Drospirenone, leading to carryover in subsequent injections.

    • Column Wash: Implement a robust column wash at the end of each analytical run, using a strong solvent to elute any retained analyte.

    • Column Replacement: If carryover persists and is suspected to originate from the column, replace it with a new, equilibrated column and re-inject a blank. If the carryover is eliminated, the original column was the source.

  • UPLC System Components: Other components in the fluidic path can also contribute to carryover.

    • Fittings and Tubing: Improperly seated fittings can create dead volumes where the sample can be trapped.[2] Ensure all fittings are secure and tubing is properly cut and seated.

    • Injector Rotor Seal: A worn or scratched injector rotor seal is a frequent cause of carryover.[1] Regular inspection and replacement are recommended.

  • Mass Spectrometer Source: While less common, the MS source can become contaminated, leading to persistent background signals that may be mistaken for carryover. Regular cleaning of the source components is essential.

3. Preventative Measures

Proactive measures can significantly reduce the occurrence of carryover.

  • Optimized Wash Protocols: Develop and validate a robust wash protocol for both the autosampler needle and the analytical column.

  • Strategic Injection Sequences: Arrange injection sequences to avoid analyzing low-concentration samples immediately after high-concentration standards or samples. Incorporate regular blank injections to monitor for carryover.

  • Regular System Maintenance: Adhere to a regular maintenance schedule for cleaning and replacing consumable parts such as injector seals, tubing, and filters.

  • Use of Appropriate Vials and Caps: Select high-quality, low-adsorption vials and caps to minimize sample interaction with the container surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the difference between carryover and contamination?

A1: Carryover is the residual signal from a preceding injection that appears in a subsequent analysis, with the signal intensity decreasing with each blank injection. Contamination results in a persistent signal that does not diminish with blank injections, indicating a contaminated solvent, reagent, or system component.[1]

Q2: What are the most common sources of carryover in UPLC-MS/MS analysis?

A2: The most frequent sources of carryover are the autosampler (especially the injection needle and rotor seal), the analytical column, and fittings or tubing with dead volumes.[2]

Q3: How can I optimize the needle wash to reduce carryover?

A3: An effective needle wash is critical. Experiment with different wash solvents, including strong organic solvents like acetonitrile and methanol, and consider adding a small percentage of acid or base to improve the solubility of Drospirenone. Increasing the wash volume and the number of wash cycles can also significantly reduce carryover. A common starting point is a mixture of water and the strong solvent used in the analytical gradient.

Q4: My carryover issue persists even after optimizing the needle wash. What should I check next?

A4: If optimizing the needle wash is not sufficient, the next step is to investigate the analytical column. Implement a thorough column wash with a strong solvent at the end of your gradient. If that fails to resolve the issue, consider other system components such as the injector rotor seal, tubing, and fittings for any signs of wear or improper connection.

Q5: Can the MS source be a source of carryover?

A5: While less common for true carryover, the MS source can become contaminated with the analyte, leading to a high background signal that can be mistaken for carryover. Regular cleaning of the ion source components, as per the manufacturer's recommendations, is important to prevent this.

Quantitative Data

Table 1: Effectiveness of Different Needle Wash Solvents on Carryover Reduction for a Model Compound (Granisetron HCl)

Wash Solvent CompositionCarryover (%)
100% Acetonitrile0.0015
50:50 Water:Acetonitrile0.0005
100% Methanol0.0010
50:50 Water:Methanol0.0008

Data adapted from a study on Granisetron HCl, a compound known to exhibit carryover. The results suggest that a mixture of water and an organic solvent can be more effective at reducing carryover than the pure organic solvent alone.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Drospirenone Analysis

This protocol is adapted from a validated method for the analysis of Drospirenone in human plasma.

1. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-30% B

    • 2.6-3.0 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

2. Mass Spectrometry Conditions:

  • System: Waters Quattro Premier XE Mass Spectrometer

  • Ionization Mode: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 35 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition for Drospirenone: m/z 367.2 > 107.1

Protocol 2: General Procedure for Cleaning a UPLC Autosampler

This is a general guide; always refer to your specific instrument manual for detailed instructions.

1. Materials:

  • HPLC-grade or MS-grade solvents (e.g., isopropanol, methanol, acetonitrile, water)

  • Lint-free wipes

  • Appropriate personal protective equipment (gloves, safety glasses)

2. Procedure:

  • Flush the Syringe and Sample Loop:

    • Remove the column and replace it with a union.

    • Place a vial containing a strong organic solvent (e.g., isopropanol or a mixture of methanol/acetonitrile) in the autosampler.

    • Perform several full-loop injections of the strong solvent to waste.

  • Clean the Needle Exterior:

    • Use the instrument's software to move the needle to a position where it is accessible.

    • Gently wipe the exterior of the needle with a lint-free wipe dampened with isopropanol.

  • Clean the Needle Seal and Injection Port:

    • Consult your instrument manual for the procedure to access and clean the needle seal and injection port area. This may involve partial disassembly.

    • Use a lint-free swab dampened with isopropanol to clean these components.

  • Replace Consumables:

    • If carryover persists, consider replacing the needle, sample loop, and rotor seal.

  • Re-equilibrate the System:

    • After cleaning, flush the system thoroughly with the mobile phase before reinstalling the column and resuming analysis.

Visualizations

Carryover_Troubleshooting_Workflow start Carryover Suspected confirm_carryover Inject Multiple Blanks start->confirm_carryover is_carryover Signal Decreases? confirm_carryover->is_carryover contamination Contamination Issue: Check Solvents, Vials, System is_carryover->contamination No isolate_source Isolate Source of Carryover is_carryover->isolate_source Yes check_autosampler Optimize Needle Wash: - Stronger Solvents - Increased Volume/Cycles isolate_source->check_autosampler carryover_resolved_as Carryover Resolved? check_autosampler->carryover_resolved_as check_column Implement Robust Column Wash carryover_resolved_as->check_column No end Carryover Managed carryover_resolved_as->end Yes carryover_resolved_col Carryover Resolved? check_column->carryover_resolved_col check_hardware Inspect/Replace Hardware: - Injector Rotor Seal - Tubing and Fittings carryover_resolved_col->check_hardware No carryover_resolved_col->end Yes carryover_resolved_hw Carryover Resolved? check_hardware->carryover_resolved_hw clean_ms_source Clean MS Source carryover_resolved_hw->clean_ms_source No carryover_resolved_hw->end Yes clean_ms_source->end

Caption: Systematic workflow for troubleshooting carryover.

Carryover_Sources cluster_system UPLC-MS/MS System cluster_autosampler Autosampler Components cluster_hardware Hardware Components Autosampler Autosampler Needle Injection Needle Autosampler->Needle Rotor_Seal Rotor Seal Autosampler->Rotor_Seal Sample_Loop Sample Loop Autosampler->Sample_Loop Column Column UPLC_Hardware UPLC Hardware Tubing Tubing UPLC_Hardware->Tubing Fittings Fittings UPLC_Hardware->Fittings MS_Source MS Source Carryover Carryover Carryover->Autosampler Carryover->Column Carryover->UPLC_Hardware Carryover->MS_Source

Caption: Potential sources of carryover in a UPLC-MS/MS system.

References

Technical Support Center: Optimizing SPE for Drospirenone-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Solid-Phase Extraction (SPE) methods for Drospirenone-d4.

Troubleshooting Guide: Wash and Elution Steps

Low recovery, poor reproducibility, and high matrix effects are common hurdles in SPE. This guide provides a systematic approach to troubleshooting these issues, focusing on the critical wash and elution steps.

Problem 1: Low Recovery of Drospirenone-d4

Symptom: The concentration of Drospirenone-d4 in the final eluate is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Drospirenone-d4 recovery.

Detailed Steps:

  • Track Your Analyte: The first step is to determine at which stage the analyte is being lost.[1] Collect and analyze the fractions from the sample loading, wash, and elution steps separately.

  • Analyte Lost During Loading: If Drospirenone-d4 is found in the load-through fraction, it indicates that it did not adequately bind to the sorbent.

    • Cause: The sample solvent may be too strong (i.e., contains too much organic solvent), preventing retention.

    • Solution: Dilute the sample with a weaker solvent, such as water or an aqueous buffer, to ensure the analyte binds to the SPE sorbent. For reversed-phase SPE, neutral compounds like Drospirenone-d4 are not significantly affected by pH, so maintaining a neutral pH is generally recommended.

  • Analyte Lost During Washing: If Drospirenone-d4 is detected in the wash fraction, the wash solvent is too aggressive and is prematurely eluting the analyte.

    • Cause: The percentage of organic solvent in the wash solution is too high.

    • Solution: Reduce the strength of the wash solvent by decreasing the percentage of the organic component. A systematic approach is to test a range of wash solutions with increasing organic content (e.g., 10%, 20%, 30%, 40%, 50% methanol in water) to find the strongest possible wash that removes interferences without eluting Drospirenone-d4.[2]

  • Analyte Retained on Sorbent: If no significant amount of Drospirenone-d4 is found in the load or wash fractions, it is likely strongly retained on the sorbent and not being efficiently eluted.

    • Cause: The elution solvent is not strong enough to disrupt the interaction between Drospirenone-d4 and the sorbent.

    • Solution: Increase the strength of the elution solvent. This can be achieved by increasing the percentage of the organic solvent (e.g., from 80% to 100% methanol or acetonitrile) or by switching to a stronger solvent. Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography.[3][4][5]

Problem 2: High Matrix Effects / Dirty Extract

Symptom: Inconsistent results, ion suppression or enhancement in LC-MS analysis, or high background noise.

Troubleshooting Workflow:

Caption: Workflow for reducing matrix effects in Drospirenone-d4 analysis.

Detailed Steps:

  • Optimize the Wash Step: The goal is to use the strongest possible wash solvent to remove interferences without losing the analyte.

    • Strategy: As described in the low recovery section, perform a wash solvent optimization study. For a non-polar compound like Drospirenone-d4 on a C18 sorbent, you might see analyte breakthrough starting around 40% methanol. Polymeric sorbents can often tolerate a higher organic wash (e.g., 50-60% methanol), leading to a cleaner extract.

  • Change Sorbent Chemistry: If optimizing the wash step is insufficient, consider a different SPE sorbent.

    • Silica-based vs. Polymeric: Polymeric sorbents are often more robust and can be used over a wider pH range. For neutral compounds, the primary advantage is the ability to use stronger organic wash solvents.

    • Mixed-Mode SPE: For complex matrices, mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can provide superior cleanup and selectivity. A mixed-mode SPE method has been shown to be highly effective for Drospirenone analysis from human plasma.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a wash solvent when using a C18 or polymeric reversed-phase sorbent for Drospirenone-d4?

A good starting point for a wash solvent is 10-20% methanol in water. You can then incrementally increase the methanol percentage to optimize the removal of interferences without eluting the Drospirenone-d4. For polymeric sorbents, you can often use a higher percentage of organic solvent in the wash step (e.g., up to 50-60% methanol) compared to silica-based C18 sorbents.

Q2: What is the recommended elution solvent for Drospirenone-d4?

For reversed-phase SPE, 100% methanol or 100% acetonitrile are common elution solvents for neutral, non-polar compounds like Drospirenone-d4. Acetonitrile is a stronger elution solvent than methanol and may result in more efficient elution. A specific method for Drospirenone used 100% acetonitrile for elution from a mixed-mode SPE cartridge.

Q3: My recovery of Drospirenone-d4 is still low even after optimizing the wash and elution solvents. What else could be the problem?

If you have optimized the wash and elution solvents and are still experiencing low recovery, consider the following:

  • Incomplete Sample Loading: Ensure the flow rate during sample loading is slow enough to allow for proper binding of the analyte to the sorbent.

  • Insufficient Elution Volume: You may not be using a large enough volume of elution solvent to fully recover the analyte. Try increasing the elution volume or performing a second elution.

  • Sorbent Drying: For silica-based sorbents, it is crucial not to let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps. However, for polymeric sorbents, this is less of a concern.

  • Analyte-Sorbent Mismatch: If Drospirenone-d4 is very strongly retained, consider a less retentive sorbent (e.g., C8 instead of C18).

Q4: How can I choose the right SPE sorbent for Drospirenone-d4?

The choice of sorbent depends on the complexity of your sample matrix and the required level of cleanliness.

  • Reversed-Phase (C18, Polymeric): A good starting point for neutral, non-polar compounds like Drospirenone-d4. Polymeric sorbents like Oasis HLB or Strata-X often provide higher and more reproducible recoveries and can tolerate more aggressive wash conditions.

  • Mixed-Mode: For very complex matrices like plasma, a mixed-mode sorbent can offer the highest selectivity and cleanup by utilizing both reversed-phase and ion-exchange properties.

Data Summary

Table 1: Example SPE Recovery Data for Drospirenone

Sorbent TypeWash SolventElution SolventAnalyteAverage Recovery (%)% RSDReference
Mixed-Mode Anion Exchange5% NH4OH in water100% AcetonitrileDrospirenone88.94.3

Table 2: Hypothetical Wash Solvent Optimization Data for Drospirenone-d4 on Different Sorbents

Wash Solvent (% Methanol in Water)Expected Recovery on C18 Sorbent (%)Expected Recovery on Polymeric Sorbent (%)
10>95>95
20>95>95
30>95>95
40~90>95
50<80>95
60<60~90

This table is based on typical performance characteristics of these sorbent types for neutral, non-polar compounds and is for illustrative purposes.

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for Drospirenone-d4 (e.g., using C18 or Polymeric Sorbent)

SPE Workflow:

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL Water Wash 4. Wash Load->Wash Pre-treated Sample Elute 5. Elute Wash->Elute 1 mL 20-40% Methanol in Water End Collect Eluate Elute->End 1 mL 100% Methanol or Acetonitrile

Caption: General reversed-phase SPE workflow for Drospirenone-d4.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge at a slow, consistent flow rate (approx. 1 drop/second).

  • Wash: Wash the cartridge with 1 mL of an optimized wash solution (e.g., 20-40% methanol in water) to remove polar interferences.

  • Elute: Elute the Drospirenone-d4 with 1 mL of 100% methanol or acetonitrile into a clean collection tube.

Protocol 2: Mixed-Mode SPE for Drospirenone from Human Plasma

This protocol is adapted from a validated method for the analysis of Drospirenone in human plasma.

SPE Workflow:

Mixed_Mode_SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Methanol Load 3. Load Sample Equilibrate->Load Water Wash1 4. Wash 1 Load->Wash1 Pre-treated Plasma Elute1 5. Elute 1 (Drospirenone) Wash1->Elute1 500 µL 5% NH4OH in water End Collect Drospirenone Fraction Elute1->End 2 x 125 µL 100% Acetonitrile

Caption: Mixed-mode SPE workflow for Drospirenone from plasma.

  • Condition: Condition the mixed-mode SPE cartridge with methanol.

  • Equilibrate: Equilibrate the cartridge with water.

  • Load: Load the pre-treated plasma sample.

  • Wash: Wash the cartridge with 500 µL of 5% ammonium hydroxide in water.

  • Elute: Elute Drospirenone with two aliquots of 125 µL of 100% acetonitrile. Collect the eluate for analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Drospirenone using LC-MS/MS with Drospirenone-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Drospirenone in biological matrices, utilizing Drospirenone-d4 as an internal standard, against alternative analytical techniques. The information presented is curated from peer-reviewed studies and established analytical monographs to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

Drospirenone, a synthetic progestin, is a common component in oral contraceptives and hormone replacement therapies. Accurate and reliable quantification of Drospirenone in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as Drospirenone-d4, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision.

This guide will delve into the experimental protocols and performance data of a validated LC-MS/MS method and compare it with alternative methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data of the primary LC-MS/MS method using Drospirenone-d4 and alternative HPLC-UV methods for the analysis of Drospirenone.

Table 1: LC-MS/MS Method Performance for Drospirenone Quantification

ParameterPerformance Data
Linearity Range 0.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-batch Precision (CV%) ≤5.58%[1]
Inter-batch Precision (CV%) <6.08%[1]
Intra-batch Accuracy (RE%) -3.34% to +6.27%[1]
Inter-batch Accuracy (RE%) -1.84% to +6.73%
Mean Extraction Recovery 83.31% - 92.58%
Internal Standard Drospirenone-d4

Table 2: Alternative Method Performance (HPLC-UV) for Drospirenone Quantification

ParameterUSP Monograph MethodAlternative HPLC-UV Method 1Alternative HPLC-UV Method 2
Linearity Range 0.3 - 0.9 mg/mL3 - 18 µg/mL60.0 - 300.0 µg/mL
Limit of Quantification (LOQ) 0.052 mg/mLNot ReportedNot Reported
Limit of Detection (LOD) 0.017 mg/mLNot Reported0.0774 µg/mL
Precision (RSD%) < 2.0%< 2.0% (Inter-day)0.05% (Repeatability), 0.74% (Reproducibility)
Accuracy (% Recovery) Not Specified99.06% - 100.78%99.85%
Internal Standard Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Primary Method: LC-MS/MS with Drospirenone-d4

This method is designed for high sensitivity and selectivity in complex biological matrices like human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Pre-treatment: Plasma samples are first fortified with the internal standard, Drospirenone-d4.

  • Extraction: The samples are then subjected to mixed-mode Solid Phase Extraction (SPE) to isolate Drospirenone and the internal standard from plasma components.

  • Elution: The analytes are eluted from the SPE cartridge.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system (e.g., Shimadzu Nexera).

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 5mM Ammonium Formate buffer (Mobile Phase A) and a combination of acetonitrile and methanol (Mobile Phase B).

  • Flow Rate: 300 µL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Drospirenone: 367.1 -> 97.00

    • Drospirenone-d4: 371.1 -> 97.00

  • Data Analysis: Quantification is performed by comparing the peak area ratio of Drospirenone to Drospirenone-d4 against a calibration curve.

Alternative Method: HPLC-UV (Based on USP Monograph)

This method is suitable for the assay of Drospirenone in pharmaceutical dosage forms.

1. Standard and Sample Preparation

  • Diluent: A mixture of acetonitrile and water (1:1).

  • Standard Solution: A known concentration of Drospirenone reference standard is prepared in the diluent.

  • Sample Solution: The sample containing Drospirenone is dissolved in the diluent to achieve a concentration within the linear range of the method.

2. High-Performance Liquid Chromatography

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6-mm × 25-cm; 3-µm packing).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B).

  • Flow Rate: 1 mL/min.

  • Detector Wavelength: 245 nm.

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Workflow for Drospirenone Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Drospirenone-d4 (Internal Standard) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (LC) Separation reconstitute->lc Inject ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition & Processing ms->data result Drospirenone Concentration data->result

Caption: Workflow of the LC-MS/MS method for Drospirenone analysis.

Conclusion

The LC-MS/MS method using Drospirenone-d4 as an internal standard offers superior sensitivity and selectivity for the quantification of Drospirenone in complex biological matrices, making it the preferred choice for pharmacokinetic and bioequivalence studies where low detection limits are essential. While HPLC-UV methods are simpler and more cost-effective, they are generally less sensitive and more suitable for the analysis of higher concentration samples, such as in pharmaceutical formulations. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Drospirenone-d4 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drospirenone, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Drospirenone-d4, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, chromatographic separation, and mass spectrometric detection. This guide delves into a direct comparison of Drospirenone-d4 with a commonly used structural analog internal standard, levonorgestrel, to highlight the performance differences and guide researchers in their selection process.

Performance Comparison: Drospirenone-d4 vs. Structural Analog

The use of an appropriate internal standard is critical for mitigating variability arising from factors such as extraction efficiency and matrix effects. The following tables summarize the performance of Drospirenone-d4 and a structural analog internal standard, levonorgestrel, in the bioanalysis of drospirenone.

Table 1: Comparison of Recovery and Matrix Effects

Internal StandardAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Drospirenone-d4 85.2 - 93.588.1 - 91.7-4.8 to 3.2
Levonorgestrel 83.31 - 92.5889.32Not explicitly reported, but potential for differential effects exists

Data for Drospirenone-d4 and Levonorgestrel are compiled from separate studies. A direct head-to-head study under identical conditions would provide the most definitive comparison.

Table 2: Comparison of Method Accuracy and Precision

Internal StandardConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Drospirenone-d4 0.75 (LQC)-2.75.4
25 (MQC)1.23.8
200 (HQC)-0.52.9
Levonorgestrel 15 (LQC)-3.34 to +6.27≤5.58
50 (MQC)-1.84 to +6.73<6.08
80 (HQC)-2.5 to +4.8<5.0

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data for Drospirenone-d4 and Levonorgestrel are compiled from separate studies.

The data presented in these tables illustrate that while both internal standards can be used to develop validated methods, the stable isotope-labeled internal standard, Drospirenone-d4, is expected to provide more consistent and reliable compensation for analytical variability due to its closer physicochemical properties to drospirenone.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of drospirenone in human plasma using either Drospirenone-d4 or a structural analog as the internal standard.

Method 1: LC-MS/MS Analysis of Drospirenone using Drospirenone-d4 Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of Drospirenone-d4 internal standard solution (100 ng/mL in methanol).

  • Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Liquid Chromatography:

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile

  • Gradient: Start with 40% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Drospirenone: 367.2 > 291.1

    • Drospirenone-d4: 371.2 > 295.1

  • Source Parameters: Optimized for the specific instrument.

Method 2: LC-MS/MS Analysis of Drospirenone using Levonorgestrel Internal Standard

1. Sample Preparation (Dichloromethane Extraction):

  • To 1 mL of plasma, add the internal standard solution (Levonorgestrel).

  • Add 6 mL of dichloromethane and vortex.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Cyano column

  • Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer.

  • Flow Rate: As per instrument optimization.

  • Injection Volume: As per instrument optimization.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Turboionspray, Positive

  • MRM Transitions:

    • Drospirenone: m/z 367.10

    • Levonorgestrel: m/z 313.20

  • Source Parameters: Optimized for the specific instrument.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological fate of drospirenone, the following diagrams are provided.

Experimental Workflow for Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Drospirenone-d4 or Structural Analog) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Results Quantification->Results

Caption: A typical experimental workflow for the bioanalysis of drospirenone using an internal standard.

Drospirenone Metabolic Pathway cluster_major Major Metabolites (Inactive) cluster_minor Minor Oxidative Metabolism Drospirenone Drospirenone Acid_Form Acid form of Drospirenone (lactone ring opening) Drospirenone->Acid_Form Dihydro_Sulfate 4,5-Dihydrodrospirenone-3-sulfate Drospirenone->Dihydro_Sulfate CYP3A4 CYP3A4 Drospirenone->CYP3A4 Oxidative_Metabolites Oxidative Metabolites CYP3A4->Oxidative_Metabolites

Caption: A simplified metabolic pathway of Drospirenone.

A Comparative Guide to the Bioequivalence of Drospirenone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different drospirenone formulations, offering supporting experimental data and detailed methodologies. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key parameters for establishing bioequivalence of this widely used synthetic progestin.

Quantitative Comparison of Pharmacokinetic Parameters

The bioequivalence of different drospirenone formulations is primarily determined by comparing their key pharmacokinetic (PK) parameters. The following tables summarize data from various studies, showcasing the typical values observed for maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters are crucial in assessing the rate and extent of drug absorption.

Table 1: Pharmacokinetic Parameters of a 3 mg Drospirenone / 0.03 mg Ethinyl Estradiol Formulation (Test vs. Reference)

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)90% Confidence IntervalConclusion
Drospirenone Cmax (ng/mL)36.535.895.11% - 111.11%Bioequivalent[1]
Drospirenone AUC0-t (ng·h/mL)375.4388.194.50% - 102.12%Bioequivalent[1]
Ethinyl Estradiol Cmax (pg/mL)98.7101.288.13% - 96.38%Bioequivalent[1]
Ethinyl Estradiol AUC0-t (pg·h/mL)1054.11088.589.13% - 95.32%Bioequivalent[1]

Table 2: Pharmacokinetic Parameters of a 3 mg Drospirenone / 0.02 mg Ethinyl Estradiol Formulation (Test vs. Reference)

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)90% Confidence IntervalConclusion
Drospirenone CmaxRatio: 109.47%100.45% - 119.63%Bioequivalent[2]
Drospirenone AUC0-72hRatio: 101.21%98.04% - 104.50%Bioequivalent
Ethinyl Estradiol CmaxRatio: 97.98%93.76% - 102.39%Bioequivalent
Ethinyl Estradiol AUC0-tRatio: 106.17%102.42% - 110.02%Bioequivalent

Table 3: Pharmacokinetic Parameters of a 4 mg Drospirenone Formulation (Progestin-Only Pill)

ParameterGeometric Mean
Cmax,ss (ng/mL)49.6
Cmin,ss (ng/mL)13.1
AUC(0–24) (ng.h/mL)694
tmax (h)1.0
Accumulation Ratio (Rac)1.98

Data adapted from a study comparing a 4 mg drospirenone-only pill to a combined formulation.

Experimental Protocols

The assessment of bioequivalence for drospirenone formulations follows rigorous experimental protocols, typically guided by regulatory agencies like the U.S. Food and Drug Administration (FDA). A standard experimental design is detailed below.

Standard Bioequivalence Study Protocol

A typical bioequivalence study for a drospirenone-containing oral contraceptive is a single-center, randomized, single-dose, two-way crossover study.

1. Study Population:

  • Healthy, non-pregnant, non-lactating female volunteers.

  • Subjects undergo a comprehensive health screening, including medical history, physical examination, and laboratory tests.

2. Study Design:

  • Randomized, Two-Way Crossover: Subjects are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period, they receive the other formulation in the second period.

  • Single Dose Administration: A single oral dose of the medication is administered.

  • Fasting Conditions: The drug is typically administered after an overnight fast of at least 10 hours.

  • Washout Period: A washout period of at least 28 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

3. Dosing and Sample Collection:

  • The assigned formulation is administered with a standardized volume of water.

  • Blood samples are collected at predetermined time points before and after dosing. For drospirenone, sampling often extends up to 144 hours post-dose due to its longer half-life. For ethinyl estradiol, sampling typically continues for up to 72 hours.

4. Analytical Method:

  • Plasma concentrations of drospirenone and any other active ingredients (e.g., ethinyl estradiol) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method offers high selectivity and sensitivity for quantifying drug levels in biological matrices.

5. Pharmacokinetic and Statistical Analysis:

  • The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data.

  • Statistical analysis is performed on the log-transformed pharmacokinetic parameters.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.

Visualizing the Bioequivalence Assessment Process

To further clarify the experimental workflow and the logical relationships in a bioequivalence study, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_screening Volunteer Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis Informed_Consent Informed Consent Medical_Screening Medical & Lab Screening Informed_Consent->Medical_Screening Enrollment Enrollment of Healthy Volunteers Medical_Screening->Enrollment Randomization1 Randomization to Test or Reference Enrollment->Randomization1 Dosing1 Single Dose Administration (Fasting) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout ≥ 28 Days Sampling1->Washout Crossover_Dosing Crossover Dosing (Opposite Formulation) Washout->Crossover_Dosing Sampling2 Serial Blood Sampling Crossover_Dosing->Sampling2 Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence Bioequivalence Conclusion Stat_Analysis->Bioequivalence

Caption: Workflow of a typical two-way crossover bioequivalence study for Drospirenone formulations.

Pharmacokinetic_Parameters cluster_formulations Formulations cluster_parameters Key Pharmacokinetic Parameters cluster_bioequivalence Bioequivalence Assessment Test Test Formulation Cmax Cmax (Rate of Absorption) Test->Cmax AUC AUC (Extent of Absorption) Test->AUC Tmax Tmax (Time to Peak) Test->Tmax Reference Reference Formulation Reference->Cmax Reference->AUC Reference->Tmax Comparison Statistical Comparison (90% Confidence Interval) Cmax->Comparison AUC->Comparison Tmax->Comparison Conclusion Conclusion: Bioequivalent or Not Comparison->Conclusion

Caption: Key pharmacokinetic parameters compared in the bioequivalence assessment of two formulations.

References

A Comparative Guide to the Bioanalytical Quantification of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated analytical methods for the quantification of Drospirenone in biological matrices, primarily human plasma. The information is compiled from several published studies to assist researchers and drug development professionals in selecting and implementing appropriate bioanalytical assays. While a direct inter-laboratory cross-validation study was not publicly available, this guide serves as a comprehensive comparative summary of methodologies and their performance characteristics.

Comparative Summary of Analytical Methods

The quantification of Drospirenone is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). LC-MS/MS methods are favored for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic and bioequivalence studies.[1][2][3][4] RP-HPLC methods are also robust and widely used, particularly for the analysis of pharmaceutical dosage forms.[5]

The following tables summarize the key parameters and performance characteristics of several published methods.

Table 1: Comparison of LC-MS/MS Methods for Drospirenone in Human Plasma
ParameterMethod AMethod BMethod C
Instrumentation UPLC-MS/MS (Waters ACQUITY UPLC, Quattro Premier Triple Quadrupole)LC/MS/MS (SCIEX Triple Quad™ 5500)LC-MS/MS (Triple Quadrupole)
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE) with dichloromethane
Internal Standard --Levonorgestrel
Linearity Range 0.5 to 250 ng/mL1003.63 to 171152.24 pg/mL5 to 100 ng/mL
Correlation Coefficient (r²) > 0.997r = 0.99940.9998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1003.63 pg/mL5 ng/mL
Intra-batch Precision (%CV) < 15% (at QC levels)Good precision reported≤ 5.58%
Inter-batch Precision (%CV) -Good precision reported< 6.08%
Intra-batch Accuracy (%RE) < 15% (at QC levels)80-120%-3.34% to +6.27%
Inter-batch Accuracy (%RE) -80-120%-1.84% to +6.73%
Mean Extraction Recovery --83.31% to 92.58%
Table 2: Comparison of RP-HPLC Methods for Drospirenone
ParameterMethod DMethod EMethod F
Application Bulk and TabletsPharmaceutical ProductTablet Dosage Form
Instrumentation RP-HPLCRP-HPLC (Shimadzo Prominance L20, UV-Vis detector)RP-HPLC (Shimadzo Prominance L20, UV-Vis detector)
Column -RESTEX allure C18 (250mm x 4.6mm, 3 µm)C18 column
Mobile Phase -Methanol: Water (65:35 v/v)Acetonitrile: Water (65:35 v/v)
Detection Wavelength -247 nm220 nm
Linearity Range 40-120 µg/mL3-18 µg/mL3-18 µg/mL
Correlation Coefficient (r²) > 0.9991.00.9993
Intra-day Precision (%RSD) < 2%< 2.0%< 2.0%
Inter-day Precision (%RSD) < 2%< 2.0%< 2.0%
Accuracy (% Recovery) 99.93%99.06% to 100.62%99.06% to 100.78%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of the experimental protocols for the key methods cited.

LC-MS/MS Method A: UPLC-MS/MS for Drospirenone in Human Plasma
  • Sample Preparation (Solid-Phase Extraction):

    • SPE Device: Oasis MAX, 30 mg 96-well plate.

    • Condition: 500 µL Methanol.

    • Equilibrate: 500 µL water.

    • Load: 250 µL human plasma diluted and acidified 1:1 with 4% H3PO4 in water.

    • Wash: 500 µL 5% NH4OH in water.

    • Elute: 2 x 125 µL 100% Acetonitrile, followed by 2 x 125 µL 2% formic acid in 100% Acetonitrile.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC System.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in water.

    • Flow Rate: 600 µL/min.

    • Injection Volume: 40 µL.

    • Column Temperature: 55 °C.

  • Mass Spectrometry Conditions:

    • System: Waters Quattro Premier Triple Quadrupole.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transition: 367 -> 96.6.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

LC-MS/MS Method C: LC-Tandem-MS for Drospirenone in Human Plasma
  • Sample Preparation (Liquid-Liquid Extraction):

    • Extraction of plasma sample with dichloromethane.

  • Chromatographic Conditions:

    • Column: Peerless cyano column.

    • Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer.

  • Mass Spectrometry Conditions:

    • Ionization: Turboionspray in positive mode.

    • Detection: Monitoring the fragmentation of Drospirenone and the internal standard (Levonorgestrel) on a triple quadrupole mass spectrometer.

RP-HPLC Method E: Stability Indicating RP-HPLC Method
  • Chromatographic Conditions:

    • System: Shimadzo Prominance model L20 HPLC system with UV-Vis detector.

    • Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 μm particle size).

    • Mobile Phase: Isocratic elution with Methanol: Water (65:35 v/v).

    • Detection: UV at 247 nm.

Signaling Pathways of Drospirenone

Drospirenone's pharmacological effects are mediated through its interaction with several steroid hormone receptors. It acts as a progesterone receptor agonist, a mineralocorticoid receptor antagonist, and an androgen receptor antagonist. These interactions lead to a variety of downstream cellular effects.

Drospirenone_Signaling cluster_progesterone Progesterone Receptor Agonism cluster_mineralocorticoid Mineralocorticoid Receptor Antagonism cluster_androgen Androgen Receptor Antagonism DRSP_P Drospirenone PR Progesterone Receptor DRSP_P->PR binds & activates MAPK_PI3K MAPK / PI3K Signaling PR->MAPK_PI3K activates Ovulation Ovulation Inhibition PR->Ovulation suppresses LH surge eNOS eNOS Activation MAPK_PI3K->eNOS NO Nitric Oxide Production eNOS->NO DRSP_M Drospirenone MR Mineralocorticoid Receptor DRSP_M->MR blocks Aldosterone Aldosterone Aldosterone->MR activates Gene_Transcription Gene Transcription (Sodium/Water Retention) MR->Gene_Transcription DRSP_A Drospirenone AR Androgen Receptor DRSP_A->AR blocks Testosterone_DHT Testosterone / DHT Testosterone_DHT->AR activates Androgenic_Effects Androgenic Effects (e.g., Acne) AR->Androgenic_Effects

References

A Comparative Guide to Inter-Laboratory Drospirenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Performance Data

The following table summarizes the performance characteristics of several reported high-performance liquid chromatography (HPLC) methods for the quantification of Drospirenone. These methods have been validated in accordance with International Conference on Harmonisation (ICH) guidelines.

Method Reference Linearity Range (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (Recovery %) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
Lalitha, et al. (2022)[1]40 - 120<2<299.93Not ReportedNot Reported
Saravanan, et al. (2018)[2]30 - 240<0.5Not ReportedGood0.1260.420
Silva, et al. (2013)[3]Not Specified<2<2Not ReportedNot ReportedNot Reported
Anonymous (2021)[4]6 - 18Not ReportedNot Reported98.30 ± 0.15Not ReportedNot Reported
Raju, et al. (2024)[5]10% - 150% of test concentration<2.0Not Reported98 - 10210 mg/L (as per abstract)10 mg/L (as per abstract)
Vinutha, et al. (2024)0.75 - 4.5<2<2100.20Not ReportedNot Reported
Khopade, et al. (2024)10 - 60Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Mehmood, et al. (N/A)Not Specified<5Not ReportedNot Reported2.237.697

Note: "%RSD" refers to the percentage relative standard deviation, a measure of precision. A lower %RSD indicates higher precision. "Recovery %" is a measure of accuracy, with values closer to 100% indicating higher accuracy. Some studies did not report all performance metrics.

Experimental Protocols

The following sections detail representative experimental methodologies for the quantification of Drospirenone based on the cited literature. The most common analytical technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Representative RP-HPLC Method 1
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Not specified in the abstract.

  • Mobile Phase: Not specified in the abstract.

  • Flow Rate: Not specified in the abstract.

  • Detection Wavelength: Not specified in the abstract.

  • Sample Preparation: A stock solution is prepared by dissolving a known weight of Drospirenone in a suitable diluent. Working standards are prepared by diluting the stock solution. For tablet analysis, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a single dose is dissolved in the diluent, filtered, and then diluted to the final concentration.

Representative RP-HPLC Method 2
  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: Not specified in the abstract.

  • Mobile Phase: Not specified in the abstract.

  • Flow Rate: Not specified in the abstract.

  • Detection Wavelength: Not specified in the abstract.

  • Run Time: 8 minutes.

  • Sample Preparation: A standard stock solution of Drospirenone (1200 µg/mL) is prepared by dissolving 30 mg in 25 mL of the mobile phase. Working standard solutions are prepared by diluting the stock solution.

Representative RP-HPLC Method 3
  • Instrumentation: High-Performance Liquid Chromatograph with UV and fluorescence detectors.

  • Column: LiChroCART® 100RP (125 x 4 mm i.d., 5 µm).

  • Mobile Phase: Acetonitrile:water 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm for Drospirenone.

  • Elution Time: 5.7 minutes for Drospirenone.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of Drospirenone in pharmaceutical dosage forms using RP-HPLC.

Drospirenone_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weighing of Drospirenone Standard and Sample (Tablets) dissolution Dissolution in a Suitable Solvent (e.g., Mobile Phase) start->dissolution sonication Sonication to Ensure Complete Dissolution dissolution->sonication filtration Filtration to Remove Excipients sonication->filtration dilution Dilution to Working Concentration filtration->dilution injection Injection of Sample and Standard Solutions into HPLC dilution->injection separation Chromatographic Separation on RP-Column injection->separation detection UV Detection at Specific Wavelength separation->detection chromatogram Generation of Chromatograms detection->chromatogram peak_area Measurement of Peak Area chromatogram->peak_area calibration Creation of Calibration Curve from Standards peak_area->calibration quantification Quantification of Drospirenone in Sample calibration->quantification

References

Drospirenone-d4 as an Internal Standard: A Comparative Analysis of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of drospirenone, a synthetic progestin widely used in oral contraceptives, the choice of an appropriate internal standard is critical for achieving accurate and precise results. This guide provides a comparative overview of the performance of Drospirenone-d4, a deuterated analog of the analyte, against an alternative internal standard, levonorgestrel. The selection of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is paramount for compensating for variations and ensuring data reliability.

Performance Comparison: Drospirenone-d4 vs. Levonorgestrel

The data presented below is collated from validation studies of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of drospirenone in human plasma.

Table 1: Accuracy and Precision Data for Drospirenone Quantification
Internal StandardQuality Control (QC) LevelAccuracy (% Recovery or within % of expected)Precision (% CV or % RSD)
Drospirenone-d4 0.75 ng/mL (Low QC)Within 15% of expected values[1]Not explicitly stated
25 ng/mL (Medium QC)Within 15% of expected values[1]Not explicitly stated
200 ng/mL (High QC)Within 15% of expected values[1]Not explicitly stated
Levonorgestrel 15 ng/mL (Low QC)Intra-batch: -3.34 to +6.27 RE (%) Inter-batch: -1.84 to +6.73 RE (%)[2]Intra-batch: ≤ 5.58 CV (%) Inter-batch: < 6.08 CV (%)[2]
50 ng/mL (Medium QC)Intra-batch: -3.34 to +6.27 RE (%) Inter-batch: -1.84 to +6.73 RE (%)Intra-batch: ≤ 5.58 CV (%) Inter-batch: < 6.08 CV (%)
80 ng/mL (High QC)Intra-batch: -3.34 to +6.27 RE (%) Inter-batch: -1.84 to +6.73 RE (%)Intra-batch: ≤ 5.58 CV (%) Inter-batch: < 6.08 CV (%)

CV: Coefficient of Variation; RE: Relative Error; RSD: Relative Standard Deviation

Experimental Methodologies

Method 1: Drospirenone Analysis using Drospirenone-d4 Internal Standard

A highly selective and sensitive UPLC-MS/MS method was developed for the quantification of drospirenone in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) was employed for sample clean-up and concentration.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) was used for the separation of drospirenone.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection. The MRM transition for Drospirenone-d4 was monitored.

experimental_workflow_d4 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Drospirenone-d4 (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

Fig 1. Experimental workflow for drospirenone analysis using Drospirenone-d4.
Method 2: Drospirenone Analysis using Levonorgestrel Internal Standard

A bioanalytical method was developed and validated for the determination of drospirenone in human plasma using levonorgestrel as the internal standard.

  • Sample Preparation: Liquid-liquid extraction with dichloromethane was used to extract drospirenone and the internal standard from plasma samples.

  • Chromatography: Separation was achieved on a Peerless cyano column with an isocratic mobile phase of methanol and ammonium formate buffer.

  • Detection: A triple quadrupole mass spectrometer with a TurboIonSpray interface was operated in the positive ion mode. MRM was used to monitor the fragmentation of drospirenone and levonorgestrel.

experimental_workflow_levo cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Levonorgestrel (IS) plasma->add_is lle Liquid-Liquid Extraction (Dichloromethane) add_is->lle separate Phase Separation lle->separate evap Evaporation of Organic Layer separate->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (Cyano Column) reconstitute->lc msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant

Fig 2. Experimental workflow for drospirenone analysis using levonorgestrel.

Discussion

The use of a stable isotope-labeled internal standard like Drospirenone-d4 is generally considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations. The validation data for the method using Drospirenone-d4, which states that the accuracy was within 15% of the expected values, aligns with the regulatory requirements for bioanalytical method validation.

The method employing levonorgestrel as an internal standard also demonstrates excellent accuracy and precision, with intra- and inter-batch relative errors and coefficients of variation well within acceptable limits. Levonorgestrel, being a structurally similar synthetic progestin, can serve as a suitable alternative when a deuterated analog is not available or is cost-prohibitive.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including desired levels of accuracy and precision, cost considerations, and availability. For the most rigorous applications, such as pivotal bioequivalence studies, a stable isotope-labeled internal standard like Drospirenone-d4 is the preferred choice. However, for other applications, a well-validated method using a structurally similar analog like levonorgestrel can also provide reliable quantitative results.

References

A Comparative Guide to the Determination of Linearity and Range for Drospirenone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Drospirenone, with a specific focus on linearity and range determination. The performance of UV-Vis Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, supported by experimental data from various studies.

Data Presentation: Comparison of Analytical Methods for Drospirenone

The following table summarizes the key performance characteristics related to linearity and range for different analytical methods used in the quantification of Drospirenone.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
UV-Vis Spectroscopy 3 - 150.99990.3631.04[1]
10 - 50---[2]
RP-HPLC-UV/PDA 3 - 180.99930.200.75[3]
10 - 600.999--
40 - 120> 0.999--
1.5 - 90---
0.08 - 2.5> 0.99670.020.05[4]
5 - 60---[5]
3 - 450.9992--
LC-MS/MS 0.005 - 0.10.9998--
0.001 - 0.1710.9994--
0.0005 - 0.25> 0.997-0.0005

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Vis Spectrophotometry

This method offers a simple and cost-effective approach for the quantification of Drospirenone in pharmaceutical formulations.

  • Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells is utilized.

  • Solvent Selection: Drospirenone is freely soluble in ethanol, which is often chosen as a green solvent.

  • Preparation of Standard Stock Solution: Accurately weigh 100 mg of pure Drospirenone and dissolve it in 75 mL of ethanol in a 100 mL volumetric flask. Make up the volume with ethanol to obtain a stock solution of 1000 µg/mL.

  • Determination of λmax: Dilute the stock solution to a concentration of 10-50 µg/mL with water. Scan the resulting solutions in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically observed around 274 nm.

  • Linearity Study: Prepare a series of standard solutions with concentrations ranging from 3 to 15 µg/mL by diluting the stock solution with ethanol. Measure the absorbance of each solution at the determined λmax. Plot a calibration curve of absorbance versus concentration to establish linearity.

  • Sample Preparation (from Tablets): Weigh and crush twenty tablets to a fine powder. Transfer a quantity of the powder equivalent to 10 mg of Drospirenone to a 25 mL volumetric flask. Add 2 mL of ethanol and sonicate for 10-15 minutes. Make up the volume with ethanol to achieve a concentration of 400 µg/mL. Filter the solution and dilute 1 mL of the filtrate to 10 mL with distilled water to get a final concentration of 40 µg/mL for analysis.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC provides enhanced specificity and is widely used for the analysis of Drospirenone in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an isocratic pump.

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile and water (e.g., 65:35 v/v). The mobile phase should be filtered and degassed before use.

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of Drospirenone and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to obtain a working standard of 100 µg/mL.

  • Linearity Study: Prepare a series of calibration standards by diluting the working standard solution to final concentrations ranging from 3 to 18 µg/mL. Inject each standard solution into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm

    • Run Time: Approximately 10 minutes

  • Sample Preparation (from Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Drospirenone into a 10 mL volumetric flask, dissolve in methanol, sonicate for 15 minutes, and filter. This yields a 1000 µg/mL sample solution which can be further diluted for analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, particularly suitable for the analysis of Drospirenone in biological matrices at very low concentrations.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or cyano column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic phase (e.g., acetonitrile:methanol) is common.

    • Flow Rate: Around 300 µL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Drospirenone and an internal standard.

  • Preparation of Standard Solutions: Prepare stock solutions of Drospirenone and an appropriate internal standard (e.g., Levonorgestrel) in a suitable solvent like methanol. Serially dilute the stock solution to prepare calibration standards and quality control samples in the desired matrix (e.g., human plasma).

  • Linearity Study: The calibration curve is typically established over a concentration range of 5 to 100 ng/mL in the biological matrix.

  • Sample Preparation (from Plasma):

    • Liquid-Liquid Extraction (LLE): Extract the plasma sample with a suitable organic solvent like dichloromethane.

    • Solid-Phase Extraction (SPE): Alternatively, use a mixed-mode SPE cartridge for more selective separation from matrix components.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for Drospirenone, a critical component of method validation.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Drospirenone Stock Solution prep_cal_std Prepare Calibration Standards (Multiple Levels) prep_stock->prep_cal_std prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc inject_samples Inject Blank, Standards, and QC Samples prep_cal_std->inject_samples prep_qc->inject_samples instrument_setup Instrument Setup (e.g., HPLC, LC-MS/MS) instrument_setup->inject_samples acquire_data Acquire Analytical Data (e.g., Peak Area, Absorbance) inject_samples->acquire_data plot_curve Plot Calibration Curve (Response vs. Concentration) acquire_data->plot_curve regression Perform Linear Regression Analysis plot_curve->regression determine_params Determine Linearity, Range, r², LOD, LOQ regression->determine_params validate_qc Validate with QC Samples determine_params->validate_qc

Caption: Workflow for Linearity and Range Determination.

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Drospirenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for the quantification of Drospirenone.

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Drospirenone, a synthetic progestin widely used in oral contraceptives, is no exception. Two of the most prevalent analytical techniques employed for its quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

At a Glance: Key Performance Metrics

The choice between HPLC-UV and LC-MS/MS for Drospirenone quantification hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for both techniques, compiled from various validated methods.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.017 - 0.363 µg/mL[1][2]0.993 pg/mL[3][4]
Limit of Quantification (LOQ) 0.052 - 1.04 µg/mL[1]0.5 ng/mL
Linearity Range 3 - 60 µg/mL0.5 - 250 ng/mL
Accuracy (% Recovery) 99.06 - 100.78%Within 15% of expected values
Precision (%RSD) < 2.0%Intra-batch: ≤5.58%, Inter-batch: <6.08%
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, highly selective due to mass-based detection.
Matrix Compatibility Primarily for pharmaceutical formulations.Suitable for complex biological matrices like plasma.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.

Deep Dive into Methodologies

HPLC-UV: The Workhorse of Quality Control

HPLC-UV is a robust and widely adopted technique for routine quality control of Drospirenone in pharmaceutical dosage forms. Its principle lies in the separation of Drospirenone from other components in a liquid mobile phase as it passes through a stationary phase packed in a column, followed by the detection of the analyte based on its ultraviolet absorbance.

Typical Experimental Protocol:

A common HPLC-UV method for Drospirenone analysis involves a reversed-phase C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed at a wavelength where Drospirenone exhibits maximum absorbance, often around 247 nm or 271 nm.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Tablet Formulation Dissolution Dissolution in Solvent (e.g., Methanol/Water) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Injection Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Figure 1. A generalized workflow for the quantification of Drospirenone using HPLC-UV.
LC-MS/MS: The Gold Standard for Bioanalysis

For applications requiring ultra-high sensitivity and selectivity, such as the quantification of Drospirenone in complex biological matrices like human plasma, LC-MS/MS is the undisputed method of choice. This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. After separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing a highly selective and sensitive detection method.

Typical Experimental Protocol:

A typical LC-MS/MS method for Drospirenone in plasma involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte. Chromatographic separation is often achieved using a C18 column with a gradient mobile phase. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor and product ions of Drospirenone, ensuring high selectivity.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_system LC System cluster_ms_system MS/MS System cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Injector Autosampler/Injector Extraction->Injector Injection Column UPLC/HPLC Column Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer Tandem Mass Analyzer (e.g., Triple Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MRMData MRM Data Detector->MRMData Signal Quantification Peak Integration & Quantification MRMData->Quantification

Figure 2. A generalized workflow for the quantification of Drospirenone using LC-MS/MS.

Making the Right Choice

The selection between HPLC-UV and LC-MS/MS is ultimately dictated by the specific requirements of the analysis.

Choose HPLC-UV when:

  • Analyzing Drospirenone in pharmaceutical formulations.

  • High sensitivity is not a primary concern.

  • Cost-effectiveness and ease of use are important factors.

  • Routine quality control and assay of bulk drug or finished products are the main applications.

Choose LC-MS/MS when:

  • Quantifying Drospirenone in complex biological matrices such as plasma or urine.

  • Ultra-high sensitivity and selectivity are required, especially for pharmacokinetic and bioequivalence studies.

  • Analyzing trace levels of the drug or its metabolites.

  • Minimizing matrix effects is crucial for accurate quantification.

References

A Comparative Guide to Analytical Methods for Drospirenone Quantification Using Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Drospirenone, with a specific focus on methods employing its deuterated internal standard, Drospirenone-d4. The following sections present a comprehensive overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to aid in method selection and transfer.

Method Performance Comparison

The choice of an analytical method for Drospirenone quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. Below is a summary of the performance characteristics of commonly employed techniques.

Table 1: Performance Characteristics of Analytical Methods for Drospirenone

ParameterHPLC-UVLC-MS/MS
Linearity Range 3-60 µg/mL[1][2]0.5-250 ng/mL
Lower Limit of Quantification (LLOQ) 1.04 µg/mL[3][4]0.5 ng/mL
Accuracy (% Recovery) 99.06% to 102.11%Within 15% of expected values
Precision (%RSD) < 2.0%Not explicitly stated, but within acceptable limits for bioanalytical methods.
Sample Matrix Pharmaceutical TabletsHuman Plasma
Internal Standard Not always usedDrospirenone-d4, Levonorgestrel

Experimental Protocols

Detailed experimental protocols are crucial for successful method implementation and transfer. The following sections outline the methodologies for the compared techniques.

LC-MS/MS Method for Drospirenone in Human Plasma

This method is highly selective and sensitive, making it suitable for bioequivalence and pharmacokinetic studies.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode SPE plate.

  • Load 500 µL of human plasma sample.

  • Wash the plate to remove interferences.

  • Elute Drospirenone and the internal standard, Drospirenone-d4.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions

  • System: Waters ACQUITY UPLC System

  • Column: C18 (50 x 2.1 mm, 5 µm)

  • Mobile Phase A: 5mM Ammonium Formate buffer

  • Mobile Phase B: Acetonitrile:Methanol

  • Flow Rate: 300 µL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions

  • System: Waters Quattro Premier Triple Quadrupole or SCIEX Triple Quad™ 5500

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Drospirenone: Data not explicitly available in provided search results.

    • Drospirenone-d4: 371.1/97.00

HPLC-UV Method for Drospirenone in Pharmaceutical Tablets

This method is robust and cost-effective for routine quality control of Drospirenone in pharmaceutical dosage forms.

Sample Preparation

  • Weigh and crush twenty tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Drospirenone and transfer it to a 25 mL volumetric flask.

  • Add 2 mL of ethanol and sonicate for 10-15 minutes to dissolve the drug.

  • Make up the volume with ethanol to obtain a concentration of 400 µg/mL.

  • Filter the solution through a Whatman filter paper.

  • Dilute 1 mL of the filtered solution to 10 mL with distilled water to get a final concentration of 40 µg/mL.

Chromatographic Conditions

  • System: HPLC system with a UV-Vis detector

  • Column: C18

  • Mobile Phase: Acetonitrile:Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 271 nm

  • Injection Volume: 20 µL

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with Drospirenone-d4 Plasma->Spike Load Load Sample Spike->Load SPE_Condition Condition SPE Plate SPE_Condition->Load Wash Wash Plate Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow for Drospirenone analysis in plasma.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Tablets Crush Tablets Weigh Weigh Powder Tablets->Weigh Dissolve Dissolve in Ethanol & Sonicate Weigh->Dissolve Filter Filter Solution Dissolve->Filter Dilute Dilute to Final Concentration Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV workflow for Drospirenone analysis in tablets.

Conclusion

The selection of an appropriate analytical method for Drospirenone analysis is contingent upon the specific research or quality control objective. For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices like plasma, LC-MS/MS with the use of a deuterated internal standard like Drospirenone-d4 is the superior choice. This method offers a low limit of quantification and minimizes matrix effects, ensuring accurate and reliable results for pharmacokinetic and bioequivalence studies.

For the routine quality control of pharmaceutical formulations where Drospirenone concentrations are significantly higher, the HPLC-UV method provides a simple, cost-effective, and robust alternative. This method demonstrates excellent linearity, accuracy, and precision for the analysis of tablet dosage forms.

The detailed protocols and performance data presented in this guide are intended to facilitate the seamless transfer and implementation of these analytical methods in a laboratory setting. The use of Drospirenone-d4 as an internal standard in LC-MS/MS methods is highly recommended to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification.

References

Comparative Performance Analysis of Internal Standards for Drospirenone Quantification in Complex Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals involved in the bioanalysis of drospirenone, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of analytical methods. This guide provides a comparative overview of the specificity and selectivity of Drospirenone-d4, a deuterated internal standard, against a common alternative, levonorgestrel, in complex biological matrices such as human plasma.

The use of a stable isotope-labeled internal standard, such as Drospirenone-d4, is generally considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte, which allows it to effectively compensate for variations during sample preparation and analysis, including extraction efficiency and matrix effects. However, the availability and cost of deuterated standards can sometimes lead researchers to consider alternative, structurally similar internal standards like levonorgestrel.

This guide presents a side-by-side comparison of key performance parameters for Drospirenone-d4 and levonorgestrel, based on data from published analytical methods. It also provides detailed experimental protocols for the quantification of drospirenone using both internal standards.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of analytical methods for drospirenone using either Drospirenone-d4 or levonorgestrel as an internal standard. It is important to note that the data presented here are compiled from different studies and a direct comparison should be considered with caution due to potential variations in experimental conditions.

Table 1: Method Validation Parameters for Drospirenone Analysis

ParameterMethod with Drospirenone-d4Method with Levonorgestrel
Linearity Range 1.003 - 171.15 ng/mL5 - 100 ng/mL
Correlation Coefficient (r) 0.99940.9998
Lower Limit of Quantification (LLOQ) 1.003 ng/mL5 ng/mL
Intra-batch Precision (%CV) Not explicitly stated≤ 5.58%
Inter-batch Precision (%CV) Not explicitly stated< 6.08%
Intra-batch Accuracy (%RE) Not explicitly stated-3.34% to +6.27%
Inter-batch Accuracy (%RE) Not explicitly stated-1.84% to +6.73%

Data for Drospirenone-d4 method extracted from a study by Khurana et al.[1]. Data for Levonorgestrel method extracted from a study by Bhaumik et al.[2].

Table 2: Recovery and Matrix Effects

ParameterMethod with Drospirenone-d4Method with Levonorgestrel
Analyte Mean Extraction Recovery Not explicitly stated83.31% - 92.58%
Internal Standard Mean Extraction Recovery Not explicitly stated89.32%
Matrix Effect Stated to be minimizedNot explicitly quantified

Data for Levonorgestrel method extracted from a study by Bhaumik et al.[2]. While the study using Drospirenone-d4 did not provide specific recovery values, the use of a deuterated standard is intended to compensate for variability in recovery and matrix effects[1].

Experimental Protocols

The following are detailed methodologies for the quantification of drospirenone in human plasma using either Drospirenone-d4 or levonorgestrel as the internal standard.

Method 1: Using Drospirenone-d4 as Internal Standard[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 10 µL of Drospirenone-d4 internal standard solution.

  • Vortex the sample after adding 2 mL of a TBME (tert-Butyl methyl ether) and n-Hexane mixture.

  • Centrifuge the sample at 4°C.

  • Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Shimadzu Nexera with 30AC auto sampler system.

  • Column: C18 (50 x 2.1 mm, 5 µm) maintained at 30°C.

  • Mobile Phase: Gradient elution with 5mM Ammonium Formate buffer (Mobile Phase A) and a mixture of acetonitrile and methanol (Mobile Phase B).

  • Flow Rate: 300 µL/min.

  • Injection Volume: 10 µL.

  • Total Run Time: 8.0 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: AB SCIEX Triple Quad™ 5500 LC/MS/MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Drospirenone: m/z transitions not explicitly stated in the provided abstract.

    • Drospirenone-d4: 371.1 → 97.00.

Method 2: Using Levonorgestrel as Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the internal standard solution (levonorgestrel).

  • Extract the sample with dichloromethane.

  • Evaporate the organic layer and reconstitute the residue for injection.

2. Chromatographic Conditions

  • LC System: Not specified.

  • Column: Peerless cyano column.

  • Mobile Phase: Isocratic elution with a mixture of methanol and ammonium formate buffer.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Turboionspray in positive mode.

  • MRM Transitions:

    • Drospirenone: Monitoring the fragmentation of the protonated ion.

    • Levonorgestrel: Monitoring the fragmentation of the protonated ion.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

Experimental Workflow: Drospirenone Analysis with Drospirenone-d4 IS cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 500 µL Human Plasma add_is Add Drospirenone-d4 IS plasma->add_is extraction Liquid-Liquid Extraction (TBME/n-Hexane) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (N2 Stream) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing

Caption: Workflow for Drospirenone analysis using Drospirenone-d4.

Experimental Workflow: Drospirenone Analysis with Levonorgestrel IS cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add Levonorgestrel IS plasma->add_is extraction Liquid-Liquid Extraction (Dichloromethane) add_is->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing

Caption: Workflow for Drospirenone analysis using Levonorgestrel.

Conclusion

Based on the available data, both Drospirenone-d4 and levonorgestrel can be used as internal standards for the quantification of drospirenone in human plasma. The method using levonorgestrel demonstrated good precision and accuracy, with a slightly higher LLOQ compared to the method utilizing Drospirenone-d4.

The primary advantage of using a deuterated internal standard like Drospirenone-d4 is its ability to more effectively correct for matrix effects and variability in extraction recovery due to its near-identical physicochemical properties to the analyte. While the study using Drospirenone-d4 did not explicitly report on matrix effects, it is a well-established principle that stable isotope-labeled standards are superior in this regard.

The choice between Drospirenone-d4 and an alternative like levonorgestrel will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the matrix, and considerations of cost and availability of the internal standard. For regulated bioequivalence studies where high precision and accuracy are paramount, a deuterated internal standard such as Drospirenone-d4 is generally the preferred choice.

References

A Comparative Guide to the Limit of Detection and Quantification for Drospirenone Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for the accurate determination of Drospirenone in various matrices. This guide provides a comparative overview of different analytical techniques, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data from published studies.

Quantitative Data Summary

The sensitivity of an analytical method is a key performance characteristic, defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for Drospirenone using various analytical techniques.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UV-Vis SpectroscopyPharmaceutical Formulations0.363 µg/mL[1][2]1.04 µg/mL[1][2]
HPLC-UVPharmaceutical Product0.16 µg/mL[3]0.75 µg/mL
HPLC-UVTablet Dosage Form0.20 µg/mL0.75 µg/mL
RP-HPLCRat Plasma2.23 µg/mL7.697 µg/mL
UPLC-MS/MSHuman Plasma-0.5 ng/mL
LC-MS/MSHuman Plasma-1003.63 pg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key assays cited in this guide.

UV-Visible Spectrophotometry for Pharmaceutical Formulations

This method offers a simple and cost-effective approach for the routine quality control of Drospirenone in tablet dosage forms.

  • Instrumentation: UV-Visible double beam spectrophotometer (e.g., Jasco V-730) with 1 cm matched quartz cells.

  • Solvent: Ethanol was selected as a green and effective solvent.

  • Wavelength of Maximum Absorbance (λmax): 274 nm.

  • Sample Preparation:

    • Twenty tablets are accurately weighed and crushed.

    • Powder equivalent to 10 mg of Drospirenone is transferred to a 25 mL volumetric flask.

    • 2 mL of ethanol is added, and the mixture is sonicated for 10-15 minutes.

    • The volume is adjusted to the mark with ethanol to obtain a 400 µg/mL solution.

    • The solution is filtered through Whatman filter paper.

    • 1 mL of the filtrate is diluted to 10 mL with distilled water to get a final concentration of 40 µg/mL.

  • Calibration Curve: A linear calibration curve was established over a concentration range of 3–15 µg/mL.

  • Validation: The method was validated according to ICH Q2(R1) guidelines, demonstrating good linearity (r² = 0.9999), accuracy, precision (%RSD < 2%), and robustness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This stability-indicating HPLC method is suitable for the determination of Drospirenone in pharmaceutical products.

  • Instrumentation: Shimadzu Prominence model L20 HPLC system with an SPD 20A prominence UV-Vis detector.

  • Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 µm particle size).

  • Mobile Phase: Isocratic elution with methanol:water (65:35 v/v).

  • Detection Wavelength: 247 nm.

  • Linearity: The method was linear in the concentration range of 3-18 μg/mL with a correlation coefficient of 1.0.

  • Validation: The method was validated as per ICH guidelines for specificity, selectivity, linearity, accuracy, precision, and robustness. The inter-day precision was lower than 2.0%.

Another similar RP-HPLC method reported the following conditions:

  • Instrumentation: Shimadzu Prominence model L20 HPLC system with a UV-Vis detector.

  • Column: C18 column.

  • Mobile Phase: Isocratic elution with acetonitrile:water (65:35 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 μL.

  • Run Time: 10 minutes.

  • Linearity: The method showed linearity in the concentration range of 3-18 μg/mL with a correlation coefficient of 0.9993.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Plasma

This highly selective and sensitive method is designed for the analysis of Drospirenone in human plasma, suitable for bioequivalence studies.

  • Instrumentation: Waters ACQUITY UPLC System with a Waters Quattro Premier Triple Quadrupole Mass Spectrometer.

  • Sample Preparation: Solid-phase extraction (SPE) using a mixed-mode SPE sorbent to selectively separate Drospirenone from plasma matrix components.

  • Linearity: The method is linear for the determination of Drospirenone in human plasma from 0.5 to 250 ng/mL with a 1/x weighting. Correlation coefficients were greater than 0.997.

  • Validation: The method was validated based on FDA Guidance for Industry for Bioanalytical Method Validation, meeting criteria for linearity, sensitivity, selectivity, accuracy, and precision.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of Drospirenone, from sample collection to final data analysis.

Drospirenone_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis sample_collection Sample Collection (e.g., Pharmaceutical Tablet, Plasma) extraction Extraction (e.g., Dissolution, SPE) sample_collection->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution to Working Concentration filtration->dilution hplc_uplc Chromatographic Separation (HPLC / UPLC) dilution->hplc_uplc Injection detection Detection (UV / MS/MS) hplc_uplc->detection peak_integration Peak Integration & Identification detection->peak_integration Signal Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation final_report final_report validation->final_report Reporting

Caption: General workflow for Drospirenone analysis.

References

Comparative Analysis of Recovery Experiments for Drospirenone and Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Extraction Efficiency of Drospirenone and its Deuterated Analog

This guide provides a comparative overview of recovery experiments for Drospirenone and its deuterated internal standard, Drospirenone-d4. The data presented is crucial for researchers and scientists involved in the bioanalysis of these compounds, particularly for pharmacokinetic and bioequivalence studies. Accurate and reproducible quantification of Drospirenone in biological matrices is paramount, and the choice of extraction method significantly impacts these parameters. This document details various extraction protocols and their corresponding recovery efficiencies, offering a basis for method selection and development.

Quantitative Data Summary

The following tables summarize the recovery data for Drospirenone and its internal standards using different extraction techniques from human plasma.

Table 1: Recovery of Drospirenone

Extraction MethodSolvent/Stationary PhaseRecovery Percentage
Liquid-Liquid Extraction (LLE)Dichloromethane83.31% - 92.58%[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)C18 column99.65%
Solid-Phase Extraction (SPE)Mixed-modeData not explicitly stated in available abstracts, but method described as highly selective.

Table 2: Recovery of Internal Standards

Internal StandardExtraction MethodRecovery Percentage
LevonorgestrelLiquid-Liquid Extraction (LLE)89.32%[1]
Drospirenone-d4Not explicitly statedNot explicitly stated

Note: While Drospirenone-d4 is mentioned as an internal standard in some methods, specific recovery data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key extraction experiments are outlined below. These protocols are essential for replicating the results and for adapting them to specific laboratory conditions.

Liquid-Liquid Extraction (LLE) of Drospirenone

This method is suitable for the extraction of Drospirenone from human plasma.

a. Sample Preparation:

  • To a known volume of human plasma, add a known concentration of the internal standard (e.g., Levonorgestrel).

b. Extraction:

  • Add dichloromethane to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and facilitate the transfer of Drospirenone from the aqueous plasma phase to the organic dichloromethane phase.

  • Centrifuge the mixture to separate the two phases.

c. Analysis:

  • Carefully transfer the organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase.

  • Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is used for the simultaneous estimation of Drospirenone and Estetrol in tablet dosage form.

a. Mobile Phase Preparation:

  • Prepare a mixture of Ammonium Acetate buffer and Acetonitrile (50:50 v/v).

  • Degas the mobile phase before use.

b. Chromatographic Conditions:

  • Column: Ascentis C18 (150 x 4.6 mm, 2.7µm)

  • Flow Rate: 1 ml/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240.0 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Prepare a standard solution of Drospirenone in the mobile phase.

  • Prepare the sample solution from the pharmaceutical dosage form in the mobile phase.

  • Inject both the standard and sample solutions into the HPLC system.

Solid-Phase Extraction (SPE)

While specific recovery percentages were not detailed, a mixed-mode SPE method has been described as highly selective for Drospirenone from human plasma. This technique typically involves the following steps:

a. Conditioning:

  • The SPE cartridge is conditioned with an organic solvent followed by water or a buffer to activate the stationary phase.

b. Loading:

  • The pre-treated plasma sample is loaded onto the SPE cartridge.

c. Washing:

  • The cartridge is washed with a specific solvent to remove interfering substances, while the analyte of interest remains bound to the stationary phase.

d. Elution:

  • The analyte is eluted from the cartridge using a strong solvent.

e. Analysis:

  • The eluate is then evaporated, reconstituted, and analyzed by LC-MS/MS.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Drospirenone and a general experimental workflow for its analysis.

Drospirenone_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DRSP Drospirenone PR Progesterone Receptor (PR) DRSP->PR Binds to MR Mineralocorticoid Receptor (MR) DRSP->MR Binds to AR Androgen Receptor (AR) DRSP->AR Binds to DRSP_PR DRSP-PR Complex DRSP_MR DRSP-MR Complex DRSP_AR DRSP-AR Complex DNA DNA DRSP_PR->DNA Translocates to Nucleus DRSP_MR->DNA Translocates to Nucleus DRSP_AR->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Progestogenic Effects) DNA->Gene_Transcription Activates Gene_Transcription_Block Blocked Gene Transcription (Antimineralocorticoid & Antiandrogenic Effects) DNA->Gene_Transcription_Block Inhibits Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Human Plasma) Internal_Standard Addition of Internal Standard (Drospirenone-d4) Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Comparative Analysis of Solid-Phase Extraction (SPE) Cartridges for Drospirenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

The accurate quantification of drospirenone, a synthetic progestin widely used in oral contraceptives, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a cornerstone of sample preparation for such analyses, offering significant advantages in terms of sample cleanup, concentration, and analyte recovery. The choice of SPE cartridge, however, can profoundly impact method performance. This guide provides a comparative analysis of different SPE cartridges for the extraction of drospirenone, supported by experimental data to aid researchers in selecting the optimal sorbent for their specific analytical needs.

Performance Comparison of SPE Cartridges for Drospirenone

The selection of an appropriate SPE sorbent is critical for achieving high recovery, minimizing matrix effects, and ensuring the overall robustness of a bioanalytical method. This section compares the performance of three commonly utilized types of SPE cartridges for the extraction of drospirenone from human plasma: mixed-mode, polymeric reversed-phase, and silica-based reversed-phase.

SPE Cartridge TypeSorbent ChemistryRecovery (%)RSD (%)Matrix EffectsKey Advantages
Mixed-Mode Anion Exchange Polymeric with reversed-phase and strong anion-exchange functionality (e.g., Waters Oasis MAX)96.2[1]3.8[1]Virtually eliminated[1][2]High selectivity, excellent for removing matrix interferences, leading to very clean extracts.[2]
Polymeric Reversed-Phase Hydrophilic-Lipophilic Balanced (e.g., Waters Oasis HLB)92.5 - 106.4 (as total extraction efficiency in online SPE)< 10 (Inter-assay reproducibility)Minimized through optimized chromatography.Good retention for a wide range of compounds, water-wettable sorbent prevents drying out.
Silica-Based Reversed-Phase Octadecyl-bonded silica (C18)Data not available for direct comparisonData not available for direct comparisonProne to matrix effects without extensive method optimization.Well-established for non-polar compounds, cost-effective.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies cited for the different SPE cartridges.

Mixed-Mode Anion Exchange SPE Protocol (Waters Oasis MAX)

This protocol was developed for the analysis of drospirenone in human plasma.

  • Conditioning: 500 µL of Methanol.

  • Equilibration: 500 µL of Water.

  • Sample Loading: 250 µL of human plasma, pre-treated by dilution (1:1) with 4% H₃PO₄ in water.

  • Washing:

    • Wash 1: 500 µL of 5% NH₄OH in water.

    • Wash 2: 500 µL of Methanol.

  • Elution: 2 x 250 µL of 2% Formic Acid in Acetonitrile.

  • Post-Elution: The eluate is evaporated and reconstituted in mobile phase for LC-MS/MS analysis.

Online Polymeric Reversed-Phase SPE Protocol (Waters Oasis HLB)

This protocol is part of a validated online SPE-LC-MS/MS method for the simultaneous quantification of six synthetic progestins, including drospirenone, in human plasma.

  • SPE Cartridge: Oasis HLB 2.1×20 mm, 25 μm particle size.

  • Loading and Washing: The plasma sample is injected onto the SPE cartridge, and interfering substances are washed to waste.

  • Elution: The retained analytes, including drospirenone, are eluted from the SPE cartridge and transferred online to the analytical HPLC column for separation and subsequent MS/MS detection.

Experimental and Logical Workflows

To visualize the experimental processes, the following diagrams have been generated using the DOT language.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreat Dilution / Acidification Sample->Pretreat Condition 1. Condition Cartridge Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Drospirenone Wash->Elute PostElution Post-Elution (Evaporation/Reconstitution) Elute->PostElution Analysis LC-MS/MS Analysis PostElution->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of Drospirenone.

Cartridge_Selection_Logic Start Goal: Extract Drospirenone from Biological Matrix Cleanliness Need for Very Clean Extract? Start->Cleanliness Recovery High Recovery Essential? Cleanliness->Recovery No Decision_MM Use Mixed-Mode SPE (e.g., Oasis MAX) Cleanliness->Decision_MM Yes Decision_PRP Use Polymeric Reversed-Phase (e.g., Oasis HLB) Recovery->Decision_PRP Yes Decision_C18 Consider Silica-Based C18 (with optimization) Recovery->Decision_C18 No/Cost-sensitive

Caption: Logical flow for selecting an appropriate SPE cartridge for Drospirenone analysis.

Discussion and Conclusion

The choice of SPE cartridge for drospirenone analysis is a critical decision that influences the quality and reliability of the resulting data.

Mixed-mode SPE cartridges , such as the Waters Oasis MAX, demonstrate superior performance in terms of providing exceptionally clean extracts by effectively removing matrix interferences. This is reflected in the high recovery (96.2%) and low relative standard deviation (3.8%) reported for drospirenone from human plasma. For methods requiring the highest sensitivity and specificity, and where matrix effects are a significant concern, mixed-mode SPE is the recommended choice.

Polymeric reversed-phase sorbents , like the Waters Oasis HLB, offer a robust and versatile option. The reported high total extraction efficiency in an online SPE setup suggests excellent recovery of drospirenone. The water-wettable nature of the HLB sorbent is a practical advantage, as it prevents the sorbent bed from drying out, which can lead to inconsistent recoveries with silica-based sorbents. This makes it a reliable choice for high-throughput automated methods.

Silica-based C18 cartridges are a more traditional and often cost-effective option for reversed-phase SPE. While specific performance data for drospirenone was not found for a direct comparison, these cartridges are widely used for the extraction of non-polar compounds, including steroids. However, they can be more susceptible to matrix effects from complex biological samples and may require more extensive method development and optimization to achieve the desired cleanliness and recovery. The performance of C18 cartridges can also be affected if the sorbent dries out during the extraction process.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Drospirenone-d4. The following procedures are based on established protocols for Drospirenone, the parent compound, and are intended to ensure a safe laboratory environment.

Hazard Identification and Classification

Drospirenone is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled[1]. It is also suspected of causing cancer and may damage fertility or the unborn child[1][2][3]. The toxicological properties of Drospirenone-d4 have not been fully investigated, and therefore, it should be handled with the same precautions as the parent compound[4].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling Drospirenone-d4. The following table outlines the recommended PPE.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.Prevents inhalation of airborne particles. A PAPR is recommended for procedures with a higher potential for aerosolization.
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Body Protection Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.Prevents contamination of personal clothing and skin.
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Quantitative Data

The following table summarizes known quantitative data for Drospirenone, which should be used as a reference for Drospirenone-d4.

PropertyValueReference
Molecular Formula C24H26D4O3
Molecular Weight 370.52 g/mol
Physical State Powder
Color White to tan
Melting Point 303°C (lit.)
Boiling Point 239°C (lit.)
Oral LD50 (mouse) 300 mg/kg
Oral LD50 (rat) 980 mg/kg
Oral LD50 (rabbit) 3200 mg/kg
Storage Temperature Recommended at -20°C or +4°C

Experimental Workflow and Safety Procedures

The following diagram outlines the essential steps for safely handling Drospirenone-d4 from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe working environment.

Drospirenone_Handling_Workflow Figure 1: Safe Handling Workflow for Drospirenone-d4 cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Review Safety Data Sheet (SDS) B 2. Assemble and Inspect Personal Protective Equipment (PPE) A->B C 3. Prepare a Designated Work Area (e.g., Fume Hood) B->C D 4. Have Spill Kit and Emergency Procedures Ready C->D E 5. Weighing and Aliquoting in a Containment Device D->E Proceed with Caution F 6. Solution Preparation within a Chemical Fume Hood E->F G 7. Perform Experiment with Appropriate Engineering Controls F->G H 8. Decontaminate Work Surfaces and Equipment G->H Experiment Complete I 9. Collect Waste in a Labeled, Sealed Hazardous Waste Container H->I J 10. Remove PPE in the Correct Order to Avoid Contamination I->J K 11. Dispose of Waste Through a Licensed Hazardous Waste Disposal Company J->K

Figure 1: Safe Handling Workflow for Drospirenone-d4

Detailed Experimental Protocols

Handling and Storage:

  • Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and prevent inhalation or ingestion. Use in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, well-ventilated area. Keep away from direct sunlight and strong oxidizing agents. Recommended long-term storage is often at -20°C.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. In all cases of exposure, seek immediate medical attention.

Spill and Leak Procedures:

  • Clean up spills immediately, observing all safety precautions.

  • Wear appropriate PPE as outlined above.

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.

  • Wash the non-recoverable remainder with a sodium hypochlorite solution.

Disposal:

  • Dispose of Drospirenone-d4 waste in accordance with all applicable federal, state, and local regulations.

  • Waste should be collected in a designated, properly labeled, and sealed container.

  • Arrange for disposal through a licensed hazardous waste disposal company. Do not allow the substance to enter drains or sewers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.